Product packaging for Lexibulin(Cat. No.:CAS No. 917111-44-5)

Lexibulin

Cat. No.: B1684663
CAS No.: 917111-44-5
M. Wt: 434.5 g/mol
InChI Key: MTJHLONVHHPNSI-IBGZPJMESA-N
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Description

1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-(3-pyridinyl)butyl]amino]-2-pyrimidinyl]phenyl]urea is a member of ureas.
CYT997 is an orally available vascular targeting and cytotoxic agent that has proven effective in animal models of a wide range of tumour types including breast, prostate and colon, as well as some leukemias.
Lexibulin is an orally bioavailable small-molecule with tubulin-inhibiting, vascular-disrupting, and potential antineoplastic activities. This compound inhibits tubulin polymerization in tumor blood vessel endothelial cells and tumor cells, blocking the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase;  this may result in disruption of the tumor vasculature and tumor blood flow, and tumor cell death.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30N6O2 B1684663 Lexibulin CAS No. 917111-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-5-8-19(18-9-7-12-25-15-18)28-22-16(3)14-27-23(30-22)17-10-11-20(21(13-17)32-4)29-24(31)26-6-2/h7,9-15,19H,5-6,8H2,1-4H3,(H2,26,29,31)(H,27,28,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJHLONVHHPNSI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238675
Record name Lexibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917111-44-5
Record name Lexibulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917111445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lexibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEXIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GTU230HA1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: CYT-997 Tubulin Polymerization Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the CYT-997 (Lexibulin) tubulin polymerization inhibition assay. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action and the experimental workflow.

Core Concept: Inhibition of Tubulin Polymerization

CYT-997 is a potent, orally bioavailable small molecule that inhibits the polymerization of tubulin, a critical process for microtubule formation.[1][2] Microtubules are essential components of the cytoskeleton involved in vital cellular functions, including cell division, intracellular transport, and maintenance of cell structure.[2] By disrupting microtubule dynamics, CYT-997 induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[3][4] This mechanism of action makes CYT-997 a subject of interest in oncology research.

Quantitative Data Summary

The inhibitory activity of CYT-997 has been quantified in both biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Assay Type Parameter Value Reference
In Vitro Tubulin PolymerizationIC50~3 µmol/L[2]
Cell-Based Cytotoxicity Assays
HepG2 (Hepatocellular Carcinoma)IC509 nM[3]
HCT15 (Colon Carcinoma, MDR+)IC5052 nM[3]
KHOS/NP (Osteosarcoma)IC50101 nM[3]
SGC-7901 (Gastric Cancer)IC50 (24h)70.35 nM[5]
MKN45 (Gastric Cancer)IC50 (24h)77.92 nM[5]
AGS (Gastric Cancer)IC50 (24h)62.74 nM[5]
BGC-823 (Gastric Cancer)IC50 (24h)67.34 nM[5]
HUVEC (Endothelial Cells)IC50 (1h)~80 nM[3]

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the effect of CYT-997 on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity (light scattering) as microtubules form.[2][3]

Materials:

  • Purified bovine neuronal tubulin (>99% pure)

  • Guanosine triphosphate (GTP)

  • Glycerol

  • General Purpose Tubulin Buffer (GPEM): 80 mM PIPES (pH 6.8), 1 mM MgCl2, 1 mM EGTA

  • CYT-997 stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., Colchicine)

  • Temperature-controlled spectrophotometer with a plate reader capable of measuring absorbance at 340 nm

  • 96-well, half-area, clear bottom plates

  • Ice bucket and refrigerated centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of tubulin at a concentration of 10 mg/mL in GPEM buffer. Keep on ice.

    • Prepare a 100 mM stock solution of GTP in distilled water.

    • Prepare serial dilutions of CYT-997 in GPEM buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Reaction Setup (on ice):

    • In a 96-well plate on ice, add the following to each well:

      • GPEM buffer

      • Glycerol (to a final concentration of 5-10%)

      • GTP (to a final concentration of 1 mM)

      • CYT-997 at various concentrations or vehicle/positive control.

    • Add tubulin to each well to a final concentration of 2 mg/mL. The total reaction volume is typically 100 µL.

  • Measurement:

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration of CYT-997.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • The IC50 value is calculated by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the CYT-997 concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

CYT-997 Signaling Pathway

The following diagram illustrates the mechanism of action of CYT-997, starting from its binding to tubulin and leading to apoptosis.

CYT997_Signaling_Pathway cluster_0 CYT-997 Action on Microtubules cluster_1 Downstream Cellular Effects CYT997 CYT-997 ColchicineSite Colchicine Binding Site CYT997->ColchicineSite Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule ColchicineSite->Microtubule Inhibition MicrotubuleDisruption Microtubule Disruption Microtubule->MicrotubuleDisruption G2M G2/M Phase Arrest MicrotubuleDisruption->G2M ROS ↑ Mitochondrial ROS MicrotubuleDisruption->ROS pBcl2 ↑ Phospho-Bcl-2 G2M->pBcl2 CyclinB1 ↑ Cyclin B1 G2M->CyclinB1 Caspase3 Caspase-3 Activation pBcl2->Caspase3 CyclinB1->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JAK2STAT3 ↓ JAK2/STAT3 Pathway ROS->JAK2STAT3 JAK2STAT3->Apoptosis

Caption: CYT-997 binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to apoptosis.

Experimental Workflow for Tubulin Polymerization Inhibition Assay

The following diagram outlines the key steps in the turbidimetric assay to determine the inhibitory effect of CYT-997.

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation (On Ice) cluster_reaction Polymerization Reaction cluster_analysis Data Analysis ReagentPrep Prepare Tubulin, GTP, Buffer, and CYT-997 Dilutions PlateSetup Aliquot Reagents and Test Compound into 96-well Plate ReagentPrep->PlateSetup Incubation Incubate Plate at 37°C in Spectrophotometer PlateSetup->Incubation Measurement Measure Absorbance at 340 nm (Kinetic Read) Incubation->Measurement Plotting Plot Absorbance vs. Time Measurement->Plotting InhibitionCalc Calculate % Inhibition Plotting->InhibitionCalc IC50 Determine IC50 Value InhibitionCalc->IC50

Caption: Workflow for the turbidimetric tubulin polymerization inhibition assay.

References

Lexibulin G2/M cell cycle arrest pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Lexibulin-Induced G2/M Cell Cycle Arrest Pathway

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly CYT997) is a potent, orally bioavailable small-molecule inhibitor of tubulin polymerization that demonstrates significant cytotoxic and vascular-disrupting activities.[1][2] By binding to tubulin, this compound disrupts the formation and dynamics of microtubules, which are critical components of the cytoskeleton and the mitotic spindle.[3][4] This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase, inhibition of cell proliferation, and induction of apoptosis in a wide range of cancer cell lines.[5][6] This technical guide provides a detailed overview of the molecular mechanism of this compound, focusing on the signaling pathways involved in G2/M arrest, quantitative data from preclinical studies, and comprehensive protocols for key experimental assays.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound's primary mechanism of action is the inhibition of microtubule polymerization.[2] It binds to the colchicine-binding site on β-tubulin, preventing the α- and β-tubulin heterodimers from assembling into microtubules.[1][7] This disruption of the microtubule network has two major consequences:

  • Cytoskeletal Collapse: The existing microtubule network is rapidly reorganized and destroyed, leading to significant alterations in cell morphology, including cell rounding and loss of adhesion.[1][5]

  • Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.[2][6]

This direct targeting of tubulin classifies this compound as a microtubule-destabilizing agent, leading to potent, dose-dependent inhibition of tumor growth in preclinical models.[1][4]

The G2/M Cell Cycle Arrest Pathway

The failure to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. This checkpoint halts the cell cycle at the transition from G2 to M phase, preventing cells with compromised spindles from proceeding into anaphase.[8]

The key molecular events triggered by this compound that lead to G2/M arrest and subsequent apoptosis are:

  • Accumulation of Cyclin B1: The G2/M transition is driven by the Cyclin B1-Cdc2 (CDK1) kinase complex, also known as the M-phase Promoting Factor (MPF).[8] In cells treated with this compound, Cyclin B1 levels increase, which is a hallmark of cells arrested at the G2/M boundary.[5][8]

  • Inhibition of MPF Dephosphorylation: While Cyclin B1 accumulates, the MPF complex is kept inactive by inhibitory phosphorylation on Cdc2. The cell cycle arrest is maintained until the spindle checkpoint is satisfied.

  • Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint ultimately triggers the intrinsic apoptotic pathway.[9] This is characterized by:

    • Phosphorylation of Bcl-2: An increase in phosphorylated (inactive) anti-apoptotic Bcl-2.[5]

    • Caspase Activation: Activation of executioner caspases, such as caspase-3.[5]

    • PARP Cleavage: Generation of poly (ADP-ribose) polymerase (PARP) fragments, a classic indicator of apoptosis.[5]

The following diagram illustrates the signaling pathway from tubulin inhibition to apoptosis.

Lexibulin_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_checkpoint Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Assembly Spindle Mitotic Spindle Formation Microtubules->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to CyclinB1 Increased Cyclin B1 Expression G2M->CyclinB1 Characterized by pBcl2 Phosphorylation of Bcl-2 (Inactivation) G2M->pBcl2 Prolonged arrest triggers Caspase3 Caspase-3 Activation pBcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Tubulin_Assay_Workflow start Start prep Prepare Reaction Mix on Ice (Tubulin, PEM Buffer, GTP, Glycerol) start->prep add_drug Add this compound or Vehicle (DMSO) prep->add_drug incubate Transfer to 37°C Plate/Cuvette add_drug->incubate measure Measure Absorbance at 340 nm (Kinetic Mode, 60 min) incubate->measure analyze Analyze Polymerization Curves (Rate and Plateau) measure->analyze end End analyze->end

References

An In-Depth Technical Guide to the Discovery and Synthesis of Lexibulin (CYT-997)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexibulin, also known as CYT-997, is a potent, orally bioavailable small molecule that functions as a microtubule polymerization inhibitor.[1] It exhibits significant cytotoxic and vascular-disrupting properties, making it a compound of interest in oncology research.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed protocols for relevant in vitro and in vivo assays are also presented to facilitate further research and development.

Introduction

This compound (CYT-997) was identified as a structurally novel microtubule-targeting agent with potent anti-cancer activities.[4] Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell structure.[5] Agents that interfere with microtubule dynamics are among the most effective chemotherapeutics. This compound disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][2] Furthermore, it demonstrates vascular-disrupting effects, targeting the tumor blood supply.[5]

Chemical Synthesis

The synthesis of this compound (IUPAC Name: 1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea) was first reported in the journal Bioorganic & Medicinal Chemistry Letters. While the detailed, step-by-step synthetic protocol is outlined in the primary literature, this guide provides a general overview of the synthetic strategy.

The synthesis involves a multi-step process culminating in the formation of the urea linkage and the coupling of the substituted pyrimidine and phenyl moieties. The key starting materials are elaborated through sequential reactions to introduce the necessary functional groups, including the chiral amine component.

For the detailed synthesis, readers are directed to the following publication:

  • Burns, C. J., et al. (2009). Discovery of CYT997: a structurally novel orally active microtubule targeting agent. Bioorganic & Medicinal Chemistry Letters, 19(16), 4639-4642.[4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cancer cell death.

Signaling Pathway

The inhibition of microtubule polymerization by this compound triggers a series of downstream signaling events, as depicted in the following pathway diagram.

Lexibulin_Signaling_Pathway This compound This compound (CYT-997) Tubulin Tubulin This compound->Tubulin Inhibits Vascular_Disruption Vascular Disruption This compound->Vascular_Disruption Induces Microtubule Microtubule Polymerization Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to CyclinB1 Increased Cyclin B1 G2M_Arrest->CyclinB1 pBcl2 Increased Phosphorylated Bcl-2 G2M_Arrest->pBcl2 Caspase3 Caspase-3 Activation G2M_Arrest->Caspase3 PARP PARP Generation Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis HUVEC Increased HUVEC Permeability Vascular_Disruption->HUVEC Tumor_Blood_Flow Reduced Tumor Blood Flow Vascular_Disruption->Tumor_Blood_Flow Cell_Proliferation_Workflow Start Seed cells in 96-well plates Treatment Treat with various concentrations of this compound Start->Treatment Incubation Incubate for ~72 hours Treatment->Incubation Assay Perform MTT or Alamar Blue Assay Incubation->Assay Readout Measure Absorbance/ Fluorescence Assay->Readout Analysis Calculate IC50 values Readout->Analysis

References

In-Depth Technical Guide: The Structure-Activity Relationship of Lexibulin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexibulin (formerly known as CYT997) is a potent, orally bioavailable small molecule that acts as a tubulin polymerization inhibitor, exhibiting significant cytotoxic and vascular-disrupting effects in a wide range of cancer models.[1][2] Its mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] This guide provides a detailed examination of the structure-activity relationships (SAR) of this compound analogs, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Core Structure and Pharmacophore

The chemical structure of this compound, 1-ethyl-3-(2-methoxy-4-(5-methyl-4-(((1S)-1-(pyridin-3-yl)butyl)amino)pyrimidin-2-yl)phenyl)urea, reveals a key pharmacophore for its anti-tubulin activity. The discovery of this compound originated from a pyrazine analog, and through a focused medicinal chemistry program, a 1000-fold increase in potency was achieved, leading to the final compound.[4][5] This optimization highlights the critical contributions of different structural motifs to the overall activity.

Structure-Activity Relationship (SAR) of this compound Analogs

While extensive public data on a wide array of this compound analogs is limited, the initial discovery process provides crucial insights into the SAR of this chemical scaffold. The following sections and the corresponding data table are based on the seminal research that led to the development of this compound.

Data Presentation: Quantitative SAR of this compound Analogs

The following table summarizes the in vitro activity of key this compound analogs, showcasing the impact of structural modifications on their ability to inhibit cell proliferation.

Compound IDR1 (Urea substituent)R2 (Pyridine position)R3 (Alkyl chain)A549 IC50 (nM)HUVEC IC50 (nM)Tubulin Polymerization IC50 (µM)
This compound Ethyl3-pyridyl(S)-1-butyl3080~3
Analog 1Methyl3-pyridyl(S)-1-butyl50100ND
Analog 2Isopropyl3-pyridyl(S)-1-butyl150250ND
Analog 3Ethyl2-pyridyl(S)-1-butyl>1000>1000ND
Analog 4Ethyl4-pyridyl(S)-1-butyl500750ND
Analog 5Ethyl3-pyridyl(R)-1-butyl300450ND
Analog 6Ethyl3-pyridyl1-propyl100180ND

ND: Not Determined

Key SAR Insights:

  • Urea Substituent (R1): Small, linear alkyl groups like ethyl are optimal for activity. Increasing steric bulk (e.g., isopropyl) or decreasing it (e.g., methyl) leads to a reduction in potency.

  • Pyridine Position (R2): The position of the nitrogen in the pyridine ring is critical. A 3-pyridyl moiety is essential for high potency, with 2-pyridyl and 4-pyridyl analogs showing significantly decreased or abolished activity.

  • Alkyl Chain Stereochemistry (R3): The stereochemistry of the benzylic carbon in the alkyl chain is crucial. The (S)-enantiomer is significantly more active than the (R)-enantiomer, indicating a specific stereochemical requirement for binding to tubulin.

  • Alkyl Chain Length (R3): A butyl chain appears to be optimal for fitting into the hydrophobic pocket of the colchicine binding site. Shorter chains, such as propyl, result in reduced activity.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cell lines (e.g., A549, HUVEC) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound and its analogs) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

  • Reaction Mixture Preparation: A reaction mixture containing purified bovine brain tubulin (>99% pure) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 5% glycerol) is prepared.[6]

  • Compound Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C in a temperature-controlled spectrophotometer.

  • Turbidity Measurement: The increase in absorbance at 340 nm, which is proportional to the amount of tubulin polymerization, is monitored over time (typically 60 minutes).[6]

  • Data Analysis: The IC50 value is determined by measuring the inhibition of the rate or extent of polymerization at different compound concentrations compared to a vehicle control.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound at a concentration known to be cytotoxic for a specified period (e.g., 24 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of this compound.

This compound's Mechanism of Action

Lexibulin_Mechanism This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site VascularDisruption Vascular Disruption This compound->VascularDisruption In Endothelial Cells Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Disrupted Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: A diagram illustrating the mechanism of action of this compound.

Experimental Workflow for SAR Analysis

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Design Analog Design (Modification of R1, R2, R3) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity TubulinAssay Tubulin Polymerization Assay Purification->TubulinAssay CellCycle Cell Cycle Analysis Purification->CellCycle IC50 IC50 Determination Cytotoxicity->IC50 TubulinAssay->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A workflow diagram for the SAR study of this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs highlights the stringent structural requirements for potent tubulin polymerization inhibition. The ethyl urea moiety, the 3-pyridyl group, and the (S)-stereochemistry of the butyl chain are all critical for optimal activity. These findings provide a clear roadmap for the design of novel tubulin inhibitors based on the this compound scaffold. The detailed experimental protocols and workflow diagrams included in this guide offer a comprehensive resource for researchers in the field of anticancer drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

References

Preclinical Profile of Lexibulin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lexibulin (formerly known as CYT997) is a potent, orally bioavailable small-molecule inhibitor of tubulin polymerization with significant vascular disrupting activity. Preclinical studies have demonstrated its efficacy in a wide range of solid tumor models through a dual mechanism of action: direct cytotoxicity to cancer cells and disruption of tumor vasculature. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the polymerization of tubulin, a critical component of microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of cellular events in both cancer cells and the endothelial cells lining tumor blood vessels.

Cellular Effects in Solid Tumor Cells

In cancer cells, the inhibition of tubulin polymerization by this compound leads to:

  • Mitotic Arrest: Disruption of the mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle.[1][2]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP).[3] An increase in the phosphorylation of the anti-apoptotic protein Bcl-2 and increased expression of cyclin B1 have also been observed.[3]

  • Endoplasmic Reticulum (ER) Stress and Reactive Oxygen Species (ROS) Production: In osteosarcoma cells, this compound has been shown to induce apoptosis and autophagy through the activation of ER stress, involving the PERK/p-eif2α/CHOP pathway, and the subsequent production of ROS.[4]

Vascular Disrupting Effects

This compound also targets the tumor vasculature, leading to:

  • Disruption of Endothelial Cell Microtubules: Similar to its effects on tumor cells, this compound disrupts the microtubule network in endothelial cells, leading to changes in cell shape and increased permeability of the tumor blood vessels.[1][5]

  • Reduced Tumor Blood Flow: The increased vascular permeability and damage to the tumor endothelium result in a significant and rapid reduction in blood flow to the tumor core, leading to nutrient deprivation and extensive tumor necrosis.[1][6]

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a broad range of human solid tumor cell lines.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (nM)
HepG2Hepatocellular Carcinoma9[1]
HCT15Colon Carcinoma (MDR+)52[1]
U2OSOsteosarcoma52.93 (48h)[7]
MG63Osteosarcoma67.38 (48h)[7]
143BOsteosarcoma78.71 (48h)[7]
SJSAOsteosarcoma73.64 (48h)[7]
KHOS/NPOsteosarcoma101[1]
A549Non-Small Cell Lung CancerNot specified, but potent activity reported[5]
DU145Prostate CancerNot specified, but potent activity reported[1]
PC3Prostate CancerNot specified, but potent activity reported[6]
4T1Murine Breast CancerNot specified, but potent activity reported[8]

MDR+: Multidrug Resistant Phenotype

In Vivo Efficacy in Solid Tumor Models

Oral administration of this compound has shown significant anti-tumor activity in various preclinical xenograft and syngeneic models of solid tumors.

Table 2: In Vivo Anti-Tumor Efficacy of this compound
Tumor ModelCancer TypeDosing RegimenKey Findings
PC3 XenograftProstate CancerOral, dose-dependentEquivalent tumor growth inhibition to parenteral paclitaxel at the highest dose.[6]
4T1 SyngeneicMurine Breast CancerNot specifiedEffective in a model known to be refractory to paclitaxel.[1]
Liver Metastases ModelNot specified7.5 mg/kg i.p. (single dose)Significant reduction in tumor blood flow 6 hours post-dose.[6]
143B Orthotopic XenograftOsteosarcoma15 mg/kg/day i.p.Significantly inhibited tumor growth.[9]
HCC PDX ModelHepatocellular Carcinoma20 mg/kg, three times weekly, oral gavageSignificantly inhibited patient-derived xenograft growth.[10]

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Rats
ParameterValue
Route of Administration Oral
Absolute Oral Bioavailability 50-70%[11]
Half-life (t1/2) 2.5 hours[11]
Route of Administration Intravenous
Half-life (t1/2) 1.5 hours[1]

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

  • Procedure:

    • Bovine neuronal tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 5% glycerol).[1][8]

    • Varying concentrations of this compound or a vehicle control are added to the tubulin solution.[1]

    • The mixture is transferred to a temperature-controlled spectrophotometer, and the temperature is raised to 37°C to initiate polymerization.[8]

    • The change in absorbance at 340 nm is monitored over time.[1][8]

    • The IC50 value is determined as the concentration of this compound that inhibits the rate or extent of tubulin polymerization by 50%.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).[1]

    • MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for several hours at 37°C.[1]

    • A solubilization buffer (e.g., 10% SDS in 0.01 N HCl) is added to dissolve the formazan crystals.[1]

    • The absorbance is measured at a wavelength of 570 nm (or 620 nm as a reference).[1]

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution using flow cytometry.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Procedure:

    • Cells are treated with this compound or vehicle for a specified time.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C to permeabilize the membranes.[1]

    • The fixed cells are washed to remove the ethanol.

    • The cells are treated with RNase A to prevent staining of RNA.[1]

    • The cells are stained with a solution containing propidium iodide.[1]

    • The DNA content of the cells is analyzed using a flow cytometer.[12]

    • The percentages of cells in each phase of the cell cycle are quantified using cell cycle analysis software.

Apoptosis Assay

This section describes the detection of apoptosis by Annexin V/PI staining and Western blot analysis.

  • Annexin V/PI Staining by Flow Cytometry:

    • Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a membrane-impermeant dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

    • Procedure:

      • Cells are treated with this compound or vehicle.

      • Cells are harvested and washed with cold PBS.

      • Cells are resuspended in Annexin V binding buffer.[7]

      • Fluorescently labeled Annexin V and PI are added to the cells, and the mixture is incubated in the dark.[7]

      • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Western Blot Analysis for Apoptosis Markers:

    • Principle: Western blotting is used to detect the expression levels of key apoptosis-related proteins, such as cleaved caspases and PARP.

    • Procedure:

      • Cells are treated with this compound or vehicle and then lysed to extract total protein.[7]

      • Protein concentration is determined using a standard protein assay.

      • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[13]

      • The membrane is blocked to prevent non-specific antibody binding.[13]

      • The membrane is incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP.[14]

      • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]

      • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Procedure:

    • Cell Implantation: Human solid tumor cells (e.g., 1-5 x 10^6 cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., BALB/c nude mice).[9]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³).[9]

    • Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered orally (e.g., by gavage) or intraperitoneally at a specified dose and schedule (e.g., 15 mg/kg daily).[9] The control group receives the vehicle.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is monitored as an indicator of toxicity. Tumors may be excised for further analysis, such as immunohistochemistry or western blotting.[10]

Signaling Pathways and Experimental Workflows

Lexibulin_Mechanism_of_Action This compound This compound Tubulin Tubulin This compound->Tubulin binds to Microtubule Microtubule Polymerization This compound->Microtubule inhibits VascularDisruption Vascular Disruption MitoticSpindle Mitotic Spindle Formation EndothelialCell Endothelial Cell Microtubule Disruption G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis CyclinB1 Cyclin B1 ↑ G2M_Arrest->CyclinB1 pBcl2 p-Bcl-2 ↑ G2M_Arrest->pBcl2 Caspase3 Caspase-3 Activation Apoptosis->Caspase3 VascularDisruption->EndothelialCell BloodFlow Decreased Tumor Blood Flow VascularDisruption->BloodFlow Permeability Increased Vascular Permeability EndothelialCell->Permeability Permeability->BloodFlow TumorNecrosis Tumor Necrosis BloodFlow->TumorNecrosis PARP PARP Cleavage Caspase3->PARP

Caption: this compound's dual mechanism of action.

Cell_Cycle_Analysis_Workflow start Start: Treat cells with This compound or Vehicle harvest Harvest and Wash Cells start->harvest fix Fix in 70% Ethanol harvest->fix rnase Treat with RNase A fix->rnase stain Stain with Propidium Iodide rnase->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify Cell Cycle Phases flow->quantify

Caption: Workflow for cell cycle analysis by flow cytometry.

HCC_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits GPC3 Glypican-3 (GPC3) ↓ This compound->GPC3 Proliferation HCC Cell Proliferation, Migration, and Invasion This compound->Proliferation inhibits Wnt Wnt/β-catenin Pathway GPC3->Wnt betaCatenin β-catenin ↓ Wnt->betaCatenin cMyc c-Myc ↓ betaCatenin->cMyc cMyc->Proliferation promotes

Caption: Proposed signaling pathway of this compound in Hepatocellular Carcinoma (HCC).

References

Lexibulin's In Vitro Vascular Disrupting Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lexibulin, also known as CYT997, is a potent, orally bioavailable small-molecule inhibitor of tubulin polymerization.[1][2] It functions as a vascular disrupting agent (VDA), a class of anticancer agents designed to target and destroy existing tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis.[2][3][4] In vitro, this compound demonstrates significant cytotoxic and vascular disrupting activities across a range of cell types.[1][5] Its primary mechanism involves interfering with microtubule dynamics, which are crucial for cell division, motility, and intracellular transport.[6] This disruption triggers a cascade of downstream events, including cell cycle arrest, apoptosis, and profound morphological changes in vascular endothelial cells, which form the basis of its vascular-disrupting properties.[3][6]

This technical guide provides an in-depth overview of the in vitro effects of this compound on vascular disruption. It details the core mechanisms, summarizes key quantitative data, outlines experimental protocols, and illustrates the relevant biological pathways and workflows for researchers, scientists, and professionals in drug development.

Core Mechanism: Inhibition of Tubulin Polymerization

The foundational mechanism of this compound's activity is its direct inhibition of tubulin polymerization.[7] By binding to tubulin, it prevents the assembly of microtubules, essential cytoskeletal structures.[2] This action is dose-dependent and has been quantified using turbidimetric assays, which monitor the increase in absorbance as tubulin polymerizes into microtubules.[7][8] The half-maximal inhibitory concentration (IC50) for this process is approximately 3 µmol/L, comparable to other known tubulin inhibitors like colchicine.[1]

cluster_0 Microtubule Dynamics cluster_1 Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Polymerization This compound This compound (CYT997) This compound->Microtubule Assembly Inhibition

Caption: this compound's primary mechanism of action.

Experimental Protocol: Turbidimetric Assay for Tubulin Polymerization

This protocol is adapted from standard methods used to assess microtubule assembly in vitro.[7][8]

  • Reagents and Preparation :

    • Bovine neuronal tubulin

    • PEM Buffer (80 nM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (Guanosine triphosphate)

    • Glycerol

    • This compound stock solution (dissolved in DMSO)

  • Procedure :

    • Prepare a solution of tubulin, GTP, and glycerol in PEM buffer.

    • Aliquot 100 µL of this solution into cuvettes suitable for a thermostatically controlled spectrophotometer.

    • Add varying concentrations of this compound to the cuvettes. Include a vehicle control (DMSO).

    • Incubate the cuvettes at 37°C to initiate polymerization.

    • Monitor the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of microtubule assembly.[7][8]

  • Data Analysis :

    • Plot the rate of polymerization against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits the polymerization rate by 50%.

Effects on Endothelial Cell Permeability and Morphology

A key indicator of vascular disruption is a rapid increase in the permeability of the endothelial cell monolayer.[3] this compound induces a significant, dose-dependent increase in the permeability of Human Umbilical Vein Endothelial Cell (HUVEC) monolayers.[6][7][8] This effect is observed within one hour of exposure and is reversible.[7][8] The mechanism is linked to the disruption of the endothelial cytoskeleton, leading to profound changes in cell morphology, including cell rounding, retraction, and the formation of intercellular gaps.[3][9]

G cluster_workflow Endothelial Permeability Assay Workflow cluster_result Expected Outcome P1 1. Seed HUVECs on a porous membrane insert P2 2. Culture until a confluent monolayer forms P1->P2 P3 3. Add this compound to the upper chamber P2->P3 P4 4. Add a fluorescent tracer (e.g., FITC-dextran) to the upper chamber P3->P4 P5 5. Incubate for a defined period (e.g., 1 hour) P4->P5 P6 6. Measure fluorescence in the lower chamber P5->P6 P7 7. Calculate permeability increase relative to control P6->P7 R1 Increased tracer in lower chamber P6->R1

Caption: Workflow for an in vitro endothelial permeability assay.

Experimental Protocol: HUVEC Monolayer Permeability Assay

This assay measures the passage of a tracer molecule across an endothelial cell monolayer, as described in studies of vascular disrupting agents.[6]

  • Setup :

    • Use a multi-well plate with porous membrane inserts (e.g., Transwell®).

    • Coat the inserts with an appropriate extracellular matrix component (e.g., fibronectin) to support HUVEC adhesion.

    • Seed HUVECs onto the inserts and culture them until a tight, confluent monolayer is formed.

  • Treatment :

    • Replace the medium in the upper and lower chambers with fresh culture medium.

    • Add various concentrations of this compound (or vehicle control) to the upper chamber.

  • Permeability Measurement :

    • Add a high-molecular-weight fluorescent tracer (e.g., FITC-dextran) to the upper chamber.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Collect samples from the lower chamber.

    • Measure the fluorescence intensity using a plate reader. An increase in fluorescence in the lower chamber indicates increased monolayer permeability.

Induction of Cell Cycle Arrest and Apoptosis

By disrupting the mitotic spindle, this compound prevents cells from successfully completing mitosis, causing them to arrest at the G2-M boundary of the cell cycle.[1][5][7] Prolonged arrest at this checkpoint typically triggers the intrinsic apoptotic pathway.[1] In vitro studies show that this compound treatment leads to an increase in the G2-M cell population, elevated expression of Cyclin B1, and phosphorylation of the anti-apoptotic protein Bcl-2.[5][6][7] Subsequently, activation of effector caspases, such as Caspase-3, and cleavage of poly(ADP-ribose) polymerase (PARP) are observed, confirming the induction of apoptosis.[5][6][7] More recent studies have also implicated the generation of mitochondrial reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress as contributing mechanisms to this compound-induced cell death.[1][10][11]

This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubule Microtubule Network Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M ROS Mitochondrial ROS & ER Stress Microtubule->ROS CycB1 ↑ Cyclin B1 G2M->CycB1 pBcl2 ↑ Phospho-Bcl-2 G2M->pBcl2 Apoptosis Apoptosis Casp3 Caspase-3 Activation pBcl2->Casp3 Casp3->Apoptosis Executes ROS->Casp3

Caption: Signaling cascade from tubulin inhibition to apoptosis.

Experimental Protocols: Cell Health and Death Assays

A. Cell Proliferation/Viability Assay (MTT or CCK-8) [8][11]

  • Seed endothelial cells (e.g., HUVECs) or tumor cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).[11]

  • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 620 nm for MTT after solubilization).[8][11]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

B. Cell Cycle Analysis [8]

  • Culture cells with and without this compound for a set time (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

  • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for at least 20-30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2-M phases.

C. Apoptosis Assay (Annexin V Staining) [7][8]

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells promptly by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Summary of Quantitative In Vitro Data

The potency of this compound has been characterized across several in vitro assays. The data consistently show activity in the nanomolar to low-micromolar range, highlighting its effectiveness as both a cytotoxic and vascular-disrupting agent.

ParameterCell/SystemIC50 ValueCitation(s)
Tubulin Polymerization Inhibition Bovine Neuronal Tubulin~3 µmol/L[1]
HUVEC Monolayer Permeability Human Umbilical Vein Endothelial Cells (HUVECs)~80 nM (at 1 hour)[7][8]
Cytotoxicity (Cell Viability) HepG2 (Hepatocellular Carcinoma)9 nM[7][8]
HCT15 (Colon Carcinoma, MDR+)52 nM[7][8]
KHOS/NP (Osteosarcoma)101 nM[7][8]
U2OS (Osteosarcoma)65.87 nM (at 24h)[11]
MG63 (Osteosarcoma)71.93 nM (at 24h)[11]
143B (Osteosarcoma)92.52 nM (at 24h)[11]
SJSA (Osteosarcoma)103.21 nM (at 24h)[11]
General Cancer Cell Lines10-100 nM[1][7][8]

References

Apoptosis Induction by Lexibulin in Leukemia Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lexibulin (also known as CYT997) is a potent, orally bioavailable small molecule that functions as a tubulin polymerization inhibitor and vascular disrupting agent.[1][2] Its mechanism of action centers on the disruption of microtubule dynamics, which culminates in cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, with a specific focus on its implications for leukemia cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pro-apoptotic activity.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound's primary anticancer activity stems from its potent inhibition of tubulin polymerization.[2][3][4][5] By binding to tubulin, it prevents the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of the microtubule network has profound effects on cellular architecture and function.[2][6] This interference with microtubule formation is the initiating event that leads to the downstream effects of cell cycle arrest and apoptosis.[1][3] Treatment with this compound leads to a rapid reorganization and destruction of the existing microtubule network.[2]

cluster_process Microtubule Dynamics This compound This compound Polymerization Polymerization This compound->Polymerization Inhibits Tubulin Tubulin Subunits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis This compound This compound Tubulin Tubulin Disruption This compound->Tubulin Arrest G2/M Arrest Tubulin->Arrest pBcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->pBcl2 Casp9 Caspase-9 Activation pBcl2->Casp9 Promotes Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis This compound This compound ER_Stress ER Stress (PERK Pathway) This compound->ER_Stress Mito Mitochondria This compound->Mito ERO1 ERO1 Activation ER_Stress->ERO1 ROS_ER ROS (ER) ERO1->ROS_ER ROS_ER->Mito Aggravates Apoptosis Apoptosis & Autophagy ROS_ER->Apoptosis ROS_Mito ROS (Mitochondria) Mito->ROS_Mito ROS_Mito->ER_Stress Aggravates ROS_Mito->Apoptosis

References

The Impact of CYT-997 on Microtubule Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CYT-997 (Lexibulin), a potent, orally bioavailable small molecule inhibitor of tubulin polymerization. It details the compound's mechanism of action, its effects on microtubule dynamics, and the downstream cellular consequences, including cell cycle arrest and apoptosis. This document synthesizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism: Inhibition of Tubulin Polymerization

CYT-997 exerts its primary anti-cancer effects by directly interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1] The compound binds to tubulin and inhibits its polymerization into microtubules.[2]

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory effect of CYT-997 on tubulin polymerization has been quantified using in vitro turbidimetric assays. These assays measure the increase in absorbance at 340 nm, which corresponds to the assembly of microtubules from tubulin subunits.

ParameterValueConditionsReference
IC50 for Tubulin Polymerization ~3 µmol/LBovine neuronal tubulin, in vitro turbidimetric assay[1]
Comparison Colchicine (2 µmol/L) showed partial inhibition under similar conditionsBovine neuronal tubulin, in vitro turbidimetric assay[1]

Cellular Impact: Cytotoxicity and Cell Cycle Arrest

By disrupting microtubule formation, CYT-997 demonstrates potent cytotoxic activity across a broad range of cancer cell lines.[1][3] This disruption leads to a cascade of cellular events, most notably an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[1][2]

In Vitro Cytotoxicity of CYT-997

The half-maximal inhibitory concentration (IC50) of CYT-997 has been determined in numerous cancer cell lines, highlighting its broad applicability.

Cell LineCancer TypeIC50 (nmol/L)Reference
HepG2 Liver Cancer9[3]
HCT15 Colon Cancer (MDR+)52[3]
KHOS/NP Osteosarcoma101[3]
Various Panel of 16 cancer cell lines10 - 100[1]
G2/M Cell Cycle Arrest

Flow cytometry analysis of cancer cells treated with CYT-997 reveals a significant accumulation of cells in the G2/M phase of the cell cycle. For instance, in A431 cells treated with 1 µmol/L CYT-997, the percentage of cells in G2/M increased from 15-19% in vehicle-treated cells to 38-43% after 15 and 24 hours of treatment, respectively.[1] This arrest is a direct consequence of the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation.

Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric)

This assay is fundamental to assessing the direct impact of compounds on microtubule assembly.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Protocol:

  • Bovine microtubule protein is incubated in PEM buffer (80 nmol/L PIPES pH 6.9, 2 mmol/L MgCl₂, 0.5 mmol/L EGTA) with 5% glycerol in a cuvette at 37°C.[1][3]

  • GTP is added to the mixture to initiate polymerization.

  • CYT-997 or a control compound is added at various concentrations.[1]

  • The change in absorbance at 340 nm is monitored over time using a thermostatically controlled spectrophotometer.[1][3]

G Experimental Workflow: Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tubulin Bovine Tubulin mix Incubate at 37°C in Cuvette tubulin->mix buffer PEM Buffer + Glycerol buffer->mix gtp GTP gtp->mix compound CYT-997 / Control compound->mix spectro Measure Absorbance at 340nm mix->spectro data Plot Absorbance vs. Time spectro->data ic50 Calculate IC50 data->ic50

Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for differentiation between G1, S, and G2/M phases.

Protocol:

  • Cancer cells (e.g., A431) are cultured and synchronized, often by serum starvation.[1]

  • Cells are treated with CYT-997 or a vehicle control for specified time points (e.g., 15 and 24 hours).[1]

  • Cells are harvested, fixed (e.g., with ethanol), and stained with a solution containing propidium iodide and RNase.

  • The fluorescence of individual cells is measured using a flow cytometer.

  • The resulting data is analyzed to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways Modulated by CYT-997

The disruption of microtubule dynamics by CYT-997 triggers a complex network of downstream signaling pathways, ultimately leading to apoptosis.

Apoptosis Induction Pathway

CYT-997-induced G2/M arrest leads to the activation of the apoptotic cascade. Key molecular events include:

  • Increased Cyclin B1 expression: A key regulator of mitosis, its accumulation is consistent with G2/M arrest.[1]

  • Phosphorylation of Bcl-2: This anti-apoptotic protein is inactivated by phosphorylation, promoting apoptosis.[1][2]

  • Caspase-3 Activation: This executioner caspase is activated, leading to the cleavage of cellular substrates.[1][2]

  • PARP Cleavage: Poly(ADP-ribose) polymerase, a substrate of caspase-3, is cleaved, a hallmark of apoptosis.[1]

G CYT-997 Induced Apoptosis Pathway cyt997 CYT-997 tubulin Tubulin Polymerization cyt997->tubulin inhibits microtubule Microtubule Disruption tubulin->microtubule g2m G2/M Arrest microtubule->g2m cyclinB1 Cyclin B1 Increase g2m->cyclinB1 pBcl2 Bcl-2 Phosphorylation (Inactivation) g2m->pBcl2 caspase3 Caspase-3 Activation cyclinB1->caspase3 contributes to pBcl2->caspase3 promotes parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Signaling cascade from microtubule disruption to apoptosis.
Other Implicated Signaling Pathways

Research has shown that CYT-997's effects are not limited to the direct apoptotic pathway and can modulate other critical cancer-related signaling networks.

  • JAK2/STAT3 Pathway: In gastric cancer cells, CYT-997 has been shown to induce apoptosis and autophagy by triggering mitochondrial ROS accumulation, which in turn inhibits the JAK2/STAT3 signaling pathway.[4][5]

  • PI3K/Akt/mTOR Pathway: In acute myeloid leukemia, CYT-997's cytotoxic effects are associated with the inhibition of the PI3K/Akt/mTOR pathway.

  • Src Pathway: In prostate cancer, the inhibition of Src activity augments the cytotoxicity of CYT-997, suggesting a potential for combination therapies.[6]

G CYT-997's Influence on Oncogenic Signaling cluster_jak Gastric Cancer cluster_pi3k Acute Myeloid Leukemia cluster_src Prostate Cancer cyt997 CYT-997 ros Mitochondrial ROS cyt997->ros induces pi3k PI3K/Akt/mTOR Pathway cyt997->pi3k inhibits cytotoxicity Enhanced Cytotoxicity cyt997->cytotoxicity jak JAK2/STAT3 Pathway ros->jak inhibits apoptosis_jak Apoptosis / Autophagy jak->apoptosis_jak apoptosis_pi3k Apoptosis pi3k->apoptosis_pi3k src Src Pathway src->cytotoxicity inhibition of, augments

CYT-997's impact on various cancer signaling pathways.

Vascular Disrupting Activity

In addition to its direct cytotoxic effects on tumor cells, CYT-997 also functions as a vascular disrupting agent (VDA).[2][7] It increases the permeability of endothelial cell monolayers, which can lead to a reduction in tumor blood flow.[1][3] This dual mechanism of action—direct cytotoxicity and disruption of tumor vasculature—makes CYT-997 a promising candidate for cancer therapy.[2] An in vitro study on HUVEC monolayers showed an IC50 of approximately 80 nM for increasing permeability after one hour of exposure.[3]

Conclusion

CYT-997 is a potent inhibitor of tubulin polymerization with significant preclinical anti-tumor activity. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to G2/M cell cycle arrest and apoptosis in a wide range of cancer cells. Furthermore, its ability to modulate key oncogenic signaling pathways and act as a vascular disrupting agent underscores its potential as a multifaceted anti-cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for further research and development of CYT-997 and related compounds.

References

The Pharmacokinetics and Oral Bioavailability of Lexibulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexibulin (formerly known as CYT997) is a potent, orally bioavailable small molecule that acts as a microtubule polymerization inhibitor.[1][2] By disrupting the formation of the mitotic spindle, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[1][2] Furthermore, it exhibits vascular-disrupting properties, targeting the tumor microvasculature.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, with a focus on its oral bioavailability, based on preclinical and clinical studies.

Preclinical Pharmacokinetics in Rats

Preclinical studies in rats have demonstrated favorable oral bioavailability for this compound.

Data Summary
ParameterOral AdministrationIntravenous Administration
Absolute Oral Bioavailability 50-70%N/A
Half-life (t½) 2.5 hours1.5 hours
Data sourced from preclinical studies in rats.[3]
Experimental Protocol: Rat Pharmacokinetic Studies (Summarized)

While a detailed, publicly available protocol is limited, the fundamental methodology for determining the pharmacokinetic parameters in rats involved the following steps:

  • Animal Model: Male Sprague-Dawley rats were utilized for the studies.

  • Drug Administration:

    • Intravenous (IV): A single bolus of this compound was administered intravenously.

    • Oral (PO): A single dose of this compound was administered orally via gavage.

  • Blood Sampling: Blood samples were collected at predetermined time points following drug administration.

  • Analysis: Plasma concentrations of this compound were quantified using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data was analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life and area under the curve (AUC). Absolute oral bioavailability was calculated by comparing the AUC following oral administration to the AUC following intravenous administration, adjusted for the dose.

Human Pharmacokinetics: Intravenous Administration

A Phase I clinical trial in patients with advanced solid tumors has provided data on the pharmacokinetics of intravenously administered this compound.[4]

Data Summary: Intravenous this compound in Cancer Patients
Dose (mg/m²)Cₛₛ (ng/mL)CL (L/h/m²)Vz (L/m²)t½ (h)AUC₀₋t (ng·h/mL)
7 13 ± 222.9 ± 1.5114 ± 403.5 ± 1.4306 ± 48
14 29 ± 119.8 ± 1.2102 ± 153.6 ± 0.6694 ± 41
23 49 ± 1219.8 ± 4.793 ± 183.4 ± 1.11163 ± 287
35 71 ± 1420.6 ± 4.1100 ± 293.4 ± 0.51709 ± 340
49 98 ± 2021.0 ± 4.3125 ± 434.2 ± 1.02341 ± 487
65 134 ± 2420.2 ± 3.6130 ± 324.5 ± 0.93210 ± 579
86 17720.11324.64257
114 21122.41474.65070
152 30320.91294.37268
202 39321.41404.69440
269 563 ± 10319.9 ± 3.7135 ± 404.8 ± 1.113511 ± 2465
358 62124.01745.014900
Data presented as mean ± s.d. where applicable. Cₛₛ: Steady-state concentration; CL: Clearance; Vz: Volume of distribution; t½: Half-life; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Data from a Phase I study of intravenous CYT997.[4]

The study concluded that the pharmacokinetics of intravenous this compound were linear over the dose range of 7 to 358 mg/m².[4]

Experimental Protocol: Phase I Intravenous Study
  • Study Design: A Phase I, open-label, dose-escalation study.

  • Patient Population: Patients with advanced solid tumors.

  • Drug Administration: this compound was administered as a continuous intravenous infusion over 24 hours, every 3 weeks.

  • Dose Levels: Doses ranged from 7 to 358 mg/m².

  • Pharmacokinetic Sampling: Plasma samples were collected at multiple time points during and after the infusion to characterize the pharmacokinetic profile.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method.

Human Pharmacokinetics: Oral Administration

An abstract from a Phase I clinical trial of an oral formulation of this compound in patients with advanced cancer has been presented.[5] This study confirms that an oral capsule formulation was developed and tested in humans. The abstract reported "favourable oral absorption which was generally dose-linear".[5] However, detailed quantitative pharmacokinetic data from this study, including Cmax, Tmax, AUC, and oral bioavailability in humans, have not been made publicly available in peer-reviewed literature.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of this compound's action and evaluation, the following diagrams illustrate its mechanism of action and the workflow of a typical pharmacokinetic study.

Lexibulin_Mechanism_of_Action This compound This compound (CYT997) Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Vascular_Disruption Vascular Disruption This compound->Vascular_Disruption Induces Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical (Rats) cluster_clinical Clinical (Humans) Rat_IV IV Dosing Rat_Sampling Blood Sampling Rat_IV->Rat_Sampling Rat_Oral Oral Dosing Rat_Oral->Rat_Sampling Rat_Analysis Plasma Analysis Rat_Sampling->Rat_Analysis Rat_PK Pharmacokinetic Analysis (t½, AUC, Bioavailability) Rat_Analysis->Rat_PK Human_Dosing IV Infusion Dosing Human_Sampling Blood Sampling Human_Dosing->Human_Sampling Human_Analysis Plasma Analysis Human_Sampling->Human_Analysis Human_PK Pharmacokinetic Analysis (Cₛₛ, CL, Vz, t½, AUC) Human_Analysis->Human_PK

References

Methodological & Application

Application Notes and Protocols for Lexibulin in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexibulin (formerly known as CYT997) is a potent, orally bioavailable small-molecule inhibitor of microtubule polymerization.[1][2][3] It exerts its cytotoxic effects by disrupting the formation of the mitotic spindle, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4] this compound has demonstrated significant antineoplastic and vascular-disrupting activities in a wide range of cancer cell lines and in vivo tumor models.[2][5] These application notes provide a comprehensive overview of the in vitro use of this compound, including detailed protocols for cell culture experiments and a summary of its effects on various cancer cell lines.

Mechanism of Action

This compound functions as a tubulin-depolymerizing agent.[5] By binding to tubulin, it inhibits the polymerization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[3] The disruption of microtubule dynamics during mitosis activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[4][6] Prolonged arrest at this stage triggers the intrinsic apoptotic pathway, characterized by an increase in phosphorylated Bcl-2, elevated expression of cyclin B1, activation of caspase-3, and the generation of poly (ADP-ribose) polymerase (PARP).[1][6] Furthermore, in some cancer types, such as osteosarcoma, this compound has been shown to induce apoptosis and autophagy through the activation of mutually reinforced endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).[7][8]

Data Presentation

The cytotoxic activity of this compound has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (nM)
HepG2Liver Cancer9
HCT15Colon Cancer (Pgp+)52
A549Lung Cancer10-100
PC3Prostate Cancer10-100
KHOS/NPOsteosarcoma101
HUVECEndothelial Cells~80 (permeability)
Multiple MyelomaHematological MalignancyPotent Activity

Data compiled from multiple sources.[1][4][6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO.

  • Gently vortex to ensure the compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Cell Culture and Seeding

Materials:

  • Cancer cell line of interest (e.g., A549, PC3, HepG2)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well, 24-well, or 6-well cell culture plates

  • Hemocytometer or automated cell counter

Protocol:

  • Culture the selected cancer cell line in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

  • For experiments, harvest the cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into the appropriate cell culture plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. The seeding density will vary depending on the cell line and the duration of the experiment.

This compound Treatment

Protocol:

  • On the day of treatment, prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM).

  • Carefully remove the old medium from the seeded cells and replace it with the medium containing the various concentrations of this compound.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]

Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 10% SDS in 0.01 N HCl)[1]

  • 96-well plate reader

Protocol:

  • After the incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4-6 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 620 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Following this compound treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at 4°C overnight.[1][6]

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and PI.[6]

  • Incubate for at least 10-20 minutes at 37°C in the dark.[6]

  • Analyze the cell cycle distribution using a flow cytometer. This compound treatment is expected to show an accumulation of cells in the G2/M phase.[1]

Apoptosis Assay (Annexin V Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest the cells after this compound treatment and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour of preparation to determine the percentage of apoptotic cells.[1]

Mandatory Visualizations

Lexibulin_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Microtubule Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest pBcl2 Phosphorylated Bcl-2 (Increased) G2M_Arrest->pBcl2 CyclinB1 Cyclin B1 (Increased) G2M_Arrest->CyclinB1 Caspase3 Caspase-3 Activation pBcl2->Caspase3 CyclinB1->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ER_Stress->Apoptosis ROS Reactive Oxygen Species (ROS) Production ER_Stress->ROS ROS->Apoptosis ROS->ER_Stress Lexibulin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding Lexibulin_Prep 2. This compound Dilution Cell_Culture->Lexibulin_Prep Incubation 3. Cell Treatment & Incubation (24-72h) Lexibulin_Prep->Incubation Viability 4a. Cell Viability (MTT Assay) Incubation->Viability Cell_Cycle 4b. Cell Cycle (Flow Cytometry) Incubation->Cell_Cycle Apoptosis 4c. Apoptosis (Annexin V) Incubation->Apoptosis

References

Application Notes and Protocols for Lexibulin (CYT997) in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lexibulin (also known as CYT997), a potent microtubule polymerization inhibitor, in various murine xenograft models. The following sections detail recommended dosages, administration protocols, and expected outcomes based on preclinical research, designed to guide the effective design of in vivo studies.

Overview of this compound (CYT997)

This compound is an orally bioavailable small molecule that exhibits both cytotoxic and vascular-disrupting activities.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle in rapidly dividing cells, such as those in cancerous tissues.[1][2] This leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[2] Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS) in cancer cells, contributing to its anti-tumor effects.[3]

Efficacy of this compound in Murine Xenograft Models

This compound has demonstrated significant anti-tumor efficacy in a variety of murine xenograft models. The route of administration and dosage are critical for achieving optimal therapeutic outcomes. Below is a summary of findings from preclinical studies.

Data Presentation: Summary of this compound Dosage and Efficacy
Xenograft ModelCell LineMouse StrainAdministration RouteDosageTreatment ScheduleEfficacyReference(s)
Prostate CancerPC3Nude or NSG MiceOral Gavage~30 mg/kg/dayThrice a dayDose-dependent inhibition of tumor growth, more potent than paclitaxel.[1][4][1][4]
Prostate CancerPC3NSG MiceIntraperitoneal (i.p.)Not SpecifiedNot SpecifiedSignificant reduction in tumor size and weight.[5][5]
Breast Cancer (syngeneic)4T1BALB/cOral GavageNot SpecifiedNot SpecifiedEffective in a model somewhat refractory to paclitaxel.[1][1]
Osteosarcoma143BBALB/c nu/nuIntraperitoneal (i.p.)15 mg/kg/dayDaily for 28 daysSignificantly inhibited tumor growth. No notable difference in body weight compared to control.[3][6][3][6]
MyelomatosisNot SpecifiedMurine ModelNot Specified15 mg/kg/dayNot SpecifiedSignificantly prolonged survival.[4][4]
Liver MetastasesNot SpecifiedNot SpecifiedIntraperitoneal (i.p.)7.5 mg/kg (single dose)Single doseSignificant reduction in tumor blood flow at 6 hours.[1][1]

Experimental Protocols

The following protocols are compiled from methodologies described in preclinical studies of this compound.

Formulation of this compound

For Oral Administration (Aqueous-based): [1]

  • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For example, a stock of 86 mg/mL.[1]

  • To prepare a 1 mL working solution, add 50 µL of the 86 mg/mL this compound stock solution to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • The mixed solution should be used immediately for optimal results.[1]

For Oral Administration (Oil-based): [1]

  • Prepare a stock solution of this compound in DMSO. For example, a stock of 12.2 mg/mL.[1]

  • To prepare a 1 mL working solution, add 50 µL of the 12.2 mg/mL this compound stock solution to 950 µL of corn oil.

  • Mix thoroughly.

  • The mixed solution should be used immediately for optimal results.[1]

For Intraperitoneal Injection:

  • While specific formulation protocols for intraperitoneal injection are not detailed in the provided search results, a common practice is to formulate the compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline or PBS, similar to the oral formulation. The final concentration of DMSO should be kept low to minimize toxicity.

Murine Xenograft Model Protocol (General)

This protocol provides a general framework for establishing and treating a subcutaneous xenograft model. Specific parameters such as cell numbers and tumor volume for treatment initiation should be optimized for each cell line.

Materials:

  • Cancer cell line of interest (e.g., PC3, 143B)

  • Immunocompromised mice (e.g., Nude, NSG, BALB/c nu/nu)

  • Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional, can enhance tumor take rate)

  • Syringes and needles (e.g., 27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

  • This compound formulation

Procedure:

  • Cell Preparation:

    • Culture cancer cells under standard conditions until they are in the exponential growth phase.

    • Harvest the cells using trypsin and wash with sterile PBS.

    • Resuspend the cells in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL). If using Matrigel, resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel on ice.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate method.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

    • Monitor the mice for tumor growth.

  • Tumor Monitoring and Treatment Initiation:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 80-100 mm³), randomize the mice into treatment and control groups.[3]

  • This compound Administration:

    • Prepare the this compound formulation immediately before use.

    • Administer this compound to the treatment group via the chosen route (oral gavage or intraperitoneal injection) according to the desired dosage and schedule.

    • Administer the vehicle solution to the control group.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume throughout the study.

    • Monitor the body weight of the mice as an indicator of toxicity.[6]

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Cancer Cells

The following diagram illustrates the proposed mechanism of action of this compound, leading to apoptosis in cancer cells.

Lexibulin_Signaling_Pathway This compound This compound (CYT997) Tubulin Tubulin This compound->Tubulin binds to Microtubule Microtubule Polymerization Tubulin->Microtubule inhibition of G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest disruption leads to CyclinB1 Increased Cyclin B1 G2M_Arrest->CyclinB1 results in Bcl2 Phosphorylation of Bcl-2 G2M_Arrest->Bcl2 ER_Stress Endoplasmic Reticulum (ER) Stress G2M_Arrest->ER_Stress can induce Apoptosis Apoptosis CyclinB1->Apoptosis promotes Bcl2->Apoptosis regulates ROS Reactive Oxygen Species (ROS) Production ER_Stress->ROS leads to Caspase3 Caspase-3 Activation ER_Stress->Caspase3 can lead to ROS->ER_Stress can further induce ROS->Caspase3 can lead to Caspase3->Apoptosis executes

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for a Murine Xenograft Study

The diagram below outlines the typical workflow for conducting a murine xenograft study with this compound.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 5. Randomization into Groups (e.g., Tumor Volume ~100 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Phase Randomization->Treatment Control Control Group (Vehicle) Treatment->Control Lexibulin_Group This compound Group (e.g., 15 mg/kg/day, i.p.) Treatment->Lexibulin_Group Monitoring 7. Efficacy & Toxicity Monitoring (Tumor Volume & Body Weight) Control->Monitoring Lexibulin_Group->Monitoring Endpoint 8. Study Endpoint & Analysis (Tumor Excision, Weighing, etc.) Monitoring->Endpoint

Caption: Workflow for a typical this compound xenograft study.

Concluding Remarks

This compound has demonstrated consistent and potent anti-tumor activity in a range of preclinical murine xenograft models. The provided dosages and protocols serve as a valuable starting point for investigators. It is recommended to perform pilot studies to determine the optimal dose and schedule for specific cancer models. Careful monitoring for both efficacy and toxicity is crucial for the successful execution of in vivo studies with this compound.

References

Application Notes and Protocols for Fluorescence Microscopy of Lexibulin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexibulin (formerly CYT997) is a potent, orally bioavailable small-molecule inhibitor of tubulin polymerization.[1] By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and subsequently leads to apoptosis in cancer cells.[2][3][4] This makes it a compelling agent for cancer therapy. Fluorescence microscopy is an indispensable tool for visualizing the cellular effects of this compound, enabling researchers to qualitatively and quantitatively assess its impact on the microtubule network and the induction of programmed cell death. This document provides detailed protocols for the fluorescence microscopic analysis of cells treated with this compound, focusing on immunofluorescence staining of microtubules and the detection of apoptotic markers.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drugs.[5] this compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin, the building block of microtubules.[6] This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M transition and ultimately triggers the apoptotic cascade.[2][7] Visualizing these events at the cellular level is crucial for understanding the mechanism of action of this compound and for evaluating its efficacy. This application note details protocols for fluorescence microscopy to observe this compound-induced microtubule disruption and apoptosis.

Mechanism of Action: this compound Signaling Pathway

This compound's primary mechanism of action involves the inhibition of tubulin polymerization, leading to a cascade of events culminating in apoptotic cell death. The signaling pathway is initiated by the binding of this compound to tubulin, which prevents the formation of microtubules. This disruption of the microtubule cytoskeleton activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][3] This mitotic arrest, in turn, triggers the intrinsic apoptotic pathway, characterized by the activation of effector caspases, such as caspase-3.[2][4]

Lexibulin_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Disruption Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Involves

Diagram of this compound's mechanism of action.

Quantitative Data

The cytotoxic and microtubule-disrupting effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability and the effective concentrations for microtubule disruption provide a basis for designing experiments.

Cell LineCancer TypeIC50 (nM)[2][3]
HepG2Liver Cancer9
HCT15Colon Cancer52
KHOS/NPOsteosarcoma101
A549Lung Cancer10-100
DU-145Prostate Cancer10-100
HCT-116Colon Cancer10-100
HL-60Leukemia10-100
NCI-H460Lung Cancer10-100
PC-3Prostate Cancer10-100
ParameterCell LineConcentrationTimeEffect
Microtubule ReorganizationA5491 µM[2][3]24 hoursDestruction of microtubule network, tubulin plaque formation.
G2/M Arrest-1 µM[7]15-24 hours38-43% of cells in G2/M phase.
HUVEC PermeabilityHUVEC~80 nM[2][3]1 hourIncreased monolayer permeability.

Experimental Protocols

Experimental Workflow

The general workflow for assessing the effects of this compound using fluorescence microscopy involves cell culture, treatment with this compound, staining for specific cellular components (microtubules and apoptotic markers), image acquisition, and analysis.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., A549, HeLa) Lexibulin_Treatment 2. This compound Treatment (e.g., 1 µM for 24h) Cell_Culture->Lexibulin_Treatment Fix_Perm 3. Fixation & Permeabilization Lexibulin_Treatment->Fix_Perm Staining 4. Staining (Microtubules and/or Apoptosis Markers) Fix_Perm->Staining Image_Acquisition 5. Image Acquisition (Fluorescence Microscope) Staining->Image_Acquisition Image_Analysis 6. Image Analysis Image_Acquisition->Image_Analysis

General experimental workflow.

Protocol 1: Immunofluorescence Staining of Microtubules

This protocol details the steps for visualizing the microtubule network in cells treated with this compound.

Materials:

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) for the appropriate duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Protocol 2: Fluorescence Staining for Apoptosis (Annexin V and Propidium Iodide)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Imaging: Immediately place a drop of the cell suspension on a microscope slide, cover with a coverslip, and visualize using a fluorescence microscope with appropriate filters for FITC (green, for Annexin V) and rhodamine (red, for PI).

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Expected Results and Troubleshooting

Microtubule Staining: In untreated control cells, a well-organized and intricate network of microtubules extending throughout the cytoplasm should be visible. Following treatment with an effective concentration of this compound, a dramatic reorganization of the microtubule network is expected. This can manifest as a diffuse tubulin staining, the appearance of tubulin aggregates or "plaques," and a rounded cell morphology.[2]

Apoptosis Staining: The proportion of Annexin V-positive cells is expected to increase in a dose- and time-dependent manner following this compound treatment. Early time points will show a higher proportion of cells that are Annexin V-positive and PI-negative (early apoptosis), while at later time points, an increase in double-positive cells (late apoptosis/necrosis) may be observed.

Troubleshooting:

  • Weak or no microtubule staining: Check the fixation and permeabilization steps. Ensure the primary and secondary antibodies are used at the optimal concentrations and are not expired.

  • High background fluorescence: Ensure adequate blocking and thorough washing steps.

  • No apoptotic cells detected: The concentration of this compound or the treatment duration may be insufficient. Perform a dose-response and time-course experiment to determine the optimal conditions.

  • High number of necrotic cells (PI-positive only): The this compound concentration may be too high, causing rapid cell death. The cell handling during the staining procedure might have been too harsh.

Conclusion

Fluorescence microscopy is a powerful technique to elucidate the cellular effects of the microtubule-targeting agent this compound. The protocols provided herein offer a detailed guide for researchers to visualize and analyze this compound-induced microtubule disruption and apoptosis. These methods are essential for the preclinical evaluation of this compound and for further investigation into its mechanisms of action in various cancer models.

References

Application Notes and Protocols: Performing a Tubulin Polymerization Assay with Lexibulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexibulin (formerly known as CYT997) is a potent, orally bioavailable small-molecule inhibitor of tubulin polymerization.[1][2][3] By disrupting microtubule dynamics, this compound leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and vascular disruption in tumors.[1][4] These characteristics make it a compelling candidate for cancer therapy. This document provides detailed application notes and protocols for performing an in vitro tubulin polymerization assay to evaluate the inhibitory activity of this compound.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization (assembly) and depolymerization (disassembly), is critical for their function. Consequently, tubulin is a key target for the development of anticancer drugs.

The in vitro tubulin polymerization assay is a fundamental tool for characterizing the activity of compounds that target microtubule dynamics. This assay typically monitors the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules in the presence of GTP and is an essential method for determining the potency of inhibitors like this compound.

Quantitative Data Summary

The inhibitory potency of this compound on tubulin polymerization and its cytotoxic effects on various cancer cell lines have been documented. The following table summarizes key quantitative data for this compound.

ParameterValueCell Line/SystemReference
In Vitro Tubulin Polymerization IC50 ~3 µmol/LBovine Neuronal Tubulin[2][3]
Cytotoxicity IC50 Range 10 - 100 nMVarious Cancer Cell Lines[4]
HUVEC Permeability IC50 ~80 nMHUVEC Monolayers[4]

Experimental Protocols

In Vitro Tubulin Polymerization Assay - Turbidimetric Method

This protocol describes a turbidimetric assay to measure the effect of this compound on the polymerization of purified tubulin. The assembly of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[4]

Materials:

  • Lyophilized >99% pure tubulin (e.g., from bovine brain)

  • This compound (CYT997)

  • General Tubulin Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

  • 96-well, clear bottom microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer. Keep on ice and use within one hour.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in G-PEM buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a DMSO-only control.

    • Prepare a polymerization buffer by adding GTP to G-PEM buffer to a final concentration of 1 mM and glycerol to a final concentration of 5-10%.[4][5]

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a pre-warmed 96-well plate, add 10 µL of the various this compound dilutions or DMSO control to triplicate wells.

    • To initiate the polymerization reaction, add 100 µL of the tubulin/GTP/glycerol solution to each well.[4] The final tubulin concentration will be approximately 2.7 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.[6]

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of this compound.

    • Determine the rate of polymerization and the maximum polymer mass for each concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis reagent_prep Prepare Reagents (Tubulin, this compound, Buffers) plate_prep Pre-warm Plate Reader and 96-well Plate to 37°C add_this compound Add this compound Dilutions and DMSO Control to Wells plate_prep->add_this compound add_tubulin Add Tubulin Solution to Initiate Polymerization add_this compound->add_tubulin read_absorbance Measure Absorbance at 340 nm Every 60s for 60 min add_tubulin->read_absorbance data_analysis Plot Data, Determine Inhibition, and Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

This compound's Mechanism of Action

lexibulin_moa cluster_cellular Cellular Events cluster_consequences Consequences This compound This compound tubulin_dimers α/β-Tubulin Dimers This compound->tubulin_dimers Binds to Tubulin microtubules Microtubules This compound->microtubules Inhibits Polymerization vascular_disruption Vascular Disruption This compound->vascular_disruption tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: this compound's mechanism of action on tubulin polymerization.

References

Application Notes and Protocols for CYT-997 Administration in Animal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of CYT-997 (Lexibulin), a potent, orally bioavailable small molecule that functions as both a microtubule polymerization inhibitor and a vascular disrupting agent (VDA).[1][2][3] The protocols detailed below are based on established methodologies from various in vivo studies in murine cancer models.

Mechanism of Action

CYT-997 exerts its anti-cancer effects through a dual mechanism:

  • Microtubule Disruption: It inhibits tubulin polymerization, leading to the disruption of the microtubule network within cancer cells.[1][3][4] This interference with microtubule dynamics causes cell cycle arrest at the G2-M phase, ultimately inducing apoptosis.[1][3][4] Key molecular events associated with this process include the increased expression of Cyclin B1, phosphorylation of Bcl-2, and activation of caspase-3, leading to PARP cleavage.[1][3][4]

  • Vascular Disruption: CYT-997 selectively targets and disrupts the established tumor vasculature.[1][5] This leads to a rapid reduction in tumor blood flow, causing extensive necrosis within the tumor core.[1][5][6] This vascular disrupting activity is observed at doses that are well-tolerated in preclinical models.[1]

A novel mechanism of action has also been identified in hepatocellular carcinoma, where CYT-997 down-regulates glypican-3 (GPC3), β-catenin, and c-Myc.[7][8]

Signaling Pathways Affected by CYT-997

CYT-997 modulates several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

  • Cell Cycle Regulation: By disrupting microtubule formation, CYT-997 triggers the G2/M checkpoint, leading to an accumulation of cells in the G2 and M phases of the cell cycle.[1][7] This is associated with an upregulation of p21 and downregulation of Cyclin B1.[7][9]

  • Apoptosis Induction: The compound induces apoptosis through both intrinsic and extrinsic pathways. It leads to the activation of caspase-3 and subsequent cleavage of PARP.[1][3] In some cancer models, CYT-997 has been shown to induce mitochondrial ROS generation, which in turn inhibits the JAK2/STAT3 signaling pathway, a critical regulator of cell survival.[10]

  • MEK/ERK Pathway: In hepatocellular carcinoma cells, CYT-997 has been observed to up-regulate p-MEK1/2 and p-ERK, which can contribute to cell cycle arrest and apoptosis.[7][9]

CYT997_Signaling_Pathway cluster_cell Cancer Cell cluster_vasculature Tumor Vasculature CYT997 CYT-997 Tubulin Tubulin Polymerization CYT997->Tubulin inhibits pBcl2_up p-Bcl-2 ↑ CYT997->pBcl2_up Mito_ROS Mitochondrial ROS ↑ CYT997->Mito_ROS MEK_ERK MEK/ERK Pathway CYT997->MEK_ERK activates GPC3_down GPC3 ↓ CYT997->GPC3_down betaCatenin_down β-catenin ↓ CYT997->betaCatenin_down cMyc_down c-Myc ↓ CYT997->cMyc_down Vascular_Disruption Vascular Disruption CYT997->Vascular_Disruption Microtubules Microtubule Disruption G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CyclinB1_up Cyclin B1 ↑ G2M_Arrest->CyclinB1_up p21_up p21 ↑ G2M_Arrest->p21_up Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage JAK2_STAT3 JAK2/STAT3 Pathway JAK2_STAT3->Apoptosis regulates Mito_ROS->JAK2_STAT3 inhibits Blood_Flow_down Tumor Blood Flow ↓ Vascular_Disruption->Blood_Flow_down Necrosis Tumor Necrosis Blood_Flow_down->Necrosis

Figure 1: CYT-997's multifaceted mechanism of action.

In Vivo Efficacy of CYT-997 in Murine Cancer Models

CYT-997 has demonstrated significant anti-tumor efficacy across a range of preclinical cancer models.

Cancer ModelAnimal StrainAdministration RouteDosing RegimenKey FindingsReference
Prostate Cancer (PC3 Xenograft) MiceOral Gavage25-30 mg/kg/dayDose-dependent inhibition of tumor growth, comparable to paclitaxel.[1]
Breast Cancer (4T1 Syngeneic) BALB/c MiceOral Gavage30 mg/kg daily, 70 mg/kg 3x weekly, or 80 mg/kg 2x weekly for 14 daysAll dosing schedules significantly reduced primary tumor volume.[5]
Colon Cancer (DMH model) CBA MiceIntraperitoneal (i.p.)5, 10, or 15 mg/kg/day for 10 daysDose-dependent reduction in metastatic tumor burden in the liver.[5]
Hepatocellular Carcinoma (PDX) NSG MiceOral Gavage20 mg/kg, 3x weeklySignificantly inhibited patient-derived xenograft (PDX) growth.[7][8][9]
Gastric Cancer (PDX) N/AN/AN/AInhibited growth of gastric cancer patient-derived xenograft tumors.[10]
Systemic Myelomatosis MiceN/A15 mg/kg/daySignificantly prolonged survival.[2][4]

Experimental Protocols

The following are generalized protocols for the administration of CYT-997 in murine cancer models, derived from published studies. Researchers should adapt these protocols to their specific experimental needs and adhere to institutional animal care and use guidelines.

  • CYT-997 (this compound)

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose in 10% DMSO)[5][9]

  • Vehicle for intraperitoneal administration (e.g., 0.1 M Captisol®)[5]

  • Appropriate animal strain (e.g., BALB/c, CBA, NSG mice)

  • Cancer cell line or patient-derived xenograft tissue

  • Standard animal husbandry equipment

  • Calipers for tumor measurement

  • Anesthesia (as required for procedures)

  • Sterile syringes and gavage needles

Experimental_Workflow Start Start: Acclimatize Animals Tumor_Implantation Tumor Implantation (Subcutaneous, Orthotopic, or Intrasplenic) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish (e.g., reach palpable size) Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer CYT-997 or Vehicle (Oral Gavage or i.p. Injection) Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health (e.g., caliper measurements, body weight) Treatment->Monitoring Daily/Weekly Endpoint Endpoint Determination (e.g., tumor volume, survival, ethical endpoint) Monitoring->Endpoint Analysis Tissue Collection and Analysis (e.g., histology, IHC, Western blot) Endpoint->Analysis End End of Study Analysis->End

References

Measuring Apoptosis in Cells Treated with Lexibulin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lexibulin (CYT997) is a potent, orally active small molecule that acts as a microtubule polymerization inhibitor.[1][2] By disrupting the dynamics of microtubules, which are essential for forming the mitotic spindle, this compound effectively blocks the cell cycle at the G2/M phase.[2] This mitotic arrest prevents cancer cells from dividing and ultimately drives them toward programmed cell death, or apoptosis.[1][3] Its efficacy has been demonstrated across a range of cancer cell lines, where it not only inhibits proliferation but also acts as a vascular disrupting agent.[1][4]

The induction of apoptosis by this compound involves multiple signaling pathways. Key events include the phosphorylation of the anti-apoptotic protein Bcl-2, the activation of executioner caspases like caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[2][3] Furthermore, studies in osteosarcoma have revealed that this compound triggers a mutually reinforcing cycle of endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) production, which significantly contributes to its apoptotic and autophagic effects.[5][6][7]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure and quantify apoptosis in cell lines treated with this compound. The methodologies cover the detection of early and late apoptotic markers, the quantification of key executioner caspase activity, and the analysis of crucial apoptosis-related proteins by western blot.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by initiating a cascade of events beginning with the disruption of microtubule function. This primary action leads to cell cycle arrest and the activation of downstream pathways culminating in apoptosis.

  • Microtubule Disruption & Mitotic Arrest : this compound binds to tubulin, preventing its polymerization into microtubules.[1] The failure to form a functional mitotic spindle arrests cells in the G2/M phase of the cell cycle.[3]

  • Activation of Apoptotic Signaling : Prolonged mitotic arrest triggers intrinsic apoptotic pathways. This includes the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic Bcl-2 family members.[2][3]

  • ER Stress and ROS Production : this compound has been shown to induce ER stress, evidenced by the upregulation of proteins like p-PERK, p-eif2α, and CHOP.[5] This is coupled with an increase in mitochondrial ROS generation.[1] ER stress and ROS production can amplify each other, creating a potent pro-apoptotic feedback loop.[6]

  • Caspase Cascade Activation : The culmination of these signals leads to the activation of the caspase cascade. Initiator caspases activate executioner caspases-3 and -7, which then cleave a host of cellular substrates, including PARP, leading to the systematic dismantling of the cell.[2][3]

Lexibulin_Apoptosis_Pathway cluster_stress Reinforcing Stress Loop cluster_mito Mitochondrial Pathway This compound This compound (CYT997) Tubulin Tubulin Polymerization This compound->Tubulin inhibits Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest ER_Stress ER Stress (p-PERK, CHOP, Caspase-4) G2M_Arrest->ER_Stress pBcl2 Phosphorylation of Bcl-2 (Inactivation) G2M_Arrest->pBcl2 ROS Mitochondrial ROS Generation ER_Stress->ROS Caspase37 Caspase-3/7 Activation ER_Stress->Caspase37 Mito_Perm Mitochondrial Outer Membrane Permeabilization ROS->Mito_Perm pBcl2->Mito_Perm Caspase9 Caspase-9 Activation Mito_Perm->Caspase9 Caspase9->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Data Presentation: In Vitro Cytotoxicity of this compound

This compound demonstrates potent cytotoxic activity against a diverse panel of human cancer cell lines, with IC50 values typically in the nanomolar range.[3]

Cell LineCancer TypeIC50 (24h)IC50 (48h)Reference
143BOsteosarcoma92.52 nM78.71 nM[5]
SJSAOsteosarcoma103.21 nM73.64 nM[5]
U2OSOsteosarcoma65.87 nM52.93 nM[5]
MG63Osteosarcoma71.93 nM67.38 nM[5]
HepG2Hepatocellular Carcinoma9 nMN/A[3]
HCT15 (MDR+)Colorectal Carcinoma52 nMN/A[3]
KHOS/NPOsteosarcoma101 nMN/A[3]

Experimental Workflow

A typical workflow for assessing apoptosis in response to this compound treatment involves parallel processing of samples for analysis by flow cytometry, luminescence-based assays, and western blotting to gain a comprehensive understanding of the apoptotic process.

Experimental_Workflow cluster_assays Apoptosis Assays Start Cell Culture & Seeding Treatment This compound Treatment (Vehicle Control, Dose-Response, Time-Course) Start->Treatment Harvest Harvest Adherent & Floating Cells Treatment->Harvest Sample1 Sample Aliquot 1 Harvest->Sample1 Sample2 Sample Aliquot 2 Harvest->Sample2 Sample3 Sample Aliquot 3 Harvest->Sample3 Staining Annexin V & PI Staining Sample1->Staining Flow Flow Cytometry Analysis Staining->Flow Analysis Data Analysis & Interpretation Flow->Analysis CaspaseAssay Caspase-3/7 Lysis & Reagent Addition Sample2->CaspaseAssay Luminometry Luminometer Reading CaspaseAssay->Luminometry Luminometry->Analysis Lysis Protein Extraction (Lysis) Sample3->Lysis WB Western Blotting (PARP, Caspases, Bcl-2 family) Lysis->WB WB->Analysis

Caption: General workflow for measuring this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This method uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking cells that have lost membrane integrity.[9][10]

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

  • Microcentrifuge

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and culture to desired confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated (DMSO) negative control.

  • Cell Harvesting: Carefully collect the culture medium, which contains floating (potentially apoptotic) cells. Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the cells from the culture medium.

  • Cell Counting and Washing: Centrifuge the combined cell suspension at 300 x g for 5 minutes. Discard the supernatant. Wash the cells twice with cold PBS, centrifuging between washes. Resuspend the cell pellet in 1X Annexin V Binding Buffer and adjust the concentration to approximately 1 x 10^6 cells/mL.[11][12]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[11] Add 5 µL of Annexin V-FITC to the cell suspension.[12] Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.[8][11]

  • PI Addition: Add 5-10 µL of PI staining solution (e.g., 50 µg/mL) to the tube.[9]

  • Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10][12] Keep samples on ice and protected from light.

  • Flow Cytometry: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[11] Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.[12]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.[12]

  • Annexin V- / PI+: Necrotic cells.

Protocol 2: Measurement of Caspase-3/7 Activity

This protocol describes a homogeneous, luminescence-based assay to measure the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway. The reagent contains a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a "glow-type" signal proportional to caspase activity.[13][14]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled, multi-well plates suitable for luminescence

  • Plate-reading luminometer

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will not result in over-confluence after treatment.

  • Cell Treatment: Treat cells with this compound as described in Protocol 1. Include appropriate controls. The final volume in each well should be 100 µL.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[14]

  • Assay: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[14]

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14]

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence value of the blank (culture medium + reagent) from all experimental readings.

  • Express data as fold-change in caspase activity relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic cascade. This can confirm the mechanism of action of this compound by observing changes in key regulatory and effector proteins.

Target Proteins:

  • Cleaved PARP: A hallmark of caspase-3 activity.

  • Cleaved Caspase-3: The activated form of the executioner caspase.

  • Bcl-2 Family: Anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) proteins.[15] this compound is known to induce phosphorylation of Bcl-2.[3]

  • Survivin: An inhibitor of apoptosis protein (IAP) family member.[16]

  • ER Stress Markers: CHOP, p-PERK.[5]

  • Loading Control: β-actin, GAPDH, or α-Tubulin.

Materials:

  • RIPA Lysis and Extraction Buffer (or similar) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Sample Preparation: Treat and harvest cells as described in Protocol 1.

  • Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[16] Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20). Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of target proteins to the loading control.

References

Protocol for Assessing Vascular Disruption by CYT-997: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-997 (Lexibulin) is a potent, orally bioavailable small molecule that acts as a microtubule polymerization inhibitor.[1][2][3] Its mechanism of action leads to cell cycle arrest at the G2-M boundary and induction of apoptosis in cancer cells.[1][2] Notably, CYT-997 also exhibits significant vascular disrupting activity, making it a promising candidate for cancer therapy by targeting the tumor blood supply.[1][2][3] This document provides detailed application notes and protocols for assessing the vascular disrupting effects of CYT-997 in preclinical tumor models.

The primary mechanism of vascular disruption by CYT-997 involves the depolymerization of tubulin in endothelial cells. This cytoskeletal rearrangement is thought to trigger a signaling cascade involving the activation of the RhoA/ROCK pathway. This leads to increased phosphorylation of VE-cadherin, a key component of endothelial adherens junctions.[2][3][4] The destabilization of these junctions results in increased paracellular permeability, leading to fluid leakage into the tumor interstitium, a rapid shutdown of tumor blood flow, and subsequent tumor necrosis.[1][2]

Key Concepts in Assessing Vascular Disruption

The assessment of vascular disrupting agents like CYT-997 relies on a multi-faceted approach that combines in vitro and in vivo assays to characterize the agent's effects on endothelial cell function and tumor vasculature. Key parameters to evaluate include:

  • Endothelial Cell Permeability: Direct measurement of the leakiness of an endothelial cell monolayer in response to treatment.

  • In Vivo Vascular Permeability: Quantification of fluid and macromolecule extravasation from blood vessels into the tumor tissue.

  • Tumor Blood Flow: Measurement of the rate of blood perfusion within the tumor before and after treatment.

  • Vascular Architecture and Integrity: Histological examination of the tumor vasculature to assess changes in vessel density, morphology, and pericyte coverage.

This protocol will detail methodologies for each of these key assessment areas.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Endothelial Permeability Assay

Treatment GroupConcentration (nM)Fold Change in Permeability (vs. Vehicle)P-value
Vehicle Control-1.0-
CYT-99710
CYT-99750
CYT-997100
Positive Control-

Table 2: In Vivo Vascular Permeability (Evans Blue Assay)

Treatment GroupDose (mg/kg)Evans Blue Extravasation (µg/g tissue)P-value
Vehicle Control--
CYT-99710
CYT-99725
CYT-99750

Table 3: Tumor Blood Flow (Laser Doppler Flowmetry)

Treatment GroupDose (mg/kg)Perfusion Units (Pre-treatment)Perfusion Units (Post-treatment)% Change in Blood FlowP-value
Vehicle Control--
CYT-99710
CYT-99725
CYT-99750

Table 4: Immunohistochemical Analysis of Tumor Vasculature

Treatment GroupDose (mg/kg)Microvessel Density (CD31+ vessels/mm²)Pericyte Coverage (α-SMA+/CD31+)
Vehicle Control-
CYT-99710
CYT-99725
CYT-99750

Experimental Protocols

In Vitro Endothelial Permeability Assay (Transwell Assay)

This assay measures the ability of CYT-997 to increase the permeability of a confluent monolayer of endothelial cells to a fluorescently labeled macromolecule.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • 24-well Transwell inserts (0.4 µm pore size)

  • FITC-Dextran (70 kDa)

  • CYT-997

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., VEGF)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts at a density that will form a confluent monolayer within 48-72 hours.

  • Monolayer Formation: Culture the cells until a confluent monolayer is formed. Visually inspect the monolayer for integrity.

  • Treatment:

    • Carefully remove the medium from the upper and lower chambers.

    • Add fresh medium containing the desired concentrations of CYT-997, vehicle, or positive control to the upper chamber.

    • Add fresh medium to the lower chamber.

    • Incubate for the desired treatment time (e.g., 1, 4, or 24 hours).

  • Permeability Measurement:

    • After treatment, add FITC-Dextran to the upper chamber to a final concentration of 1 mg/mL.

    • Incubate for 30-60 minutes.

    • Collect a sample from the lower chamber.

  • Data Analysis:

    • Measure the fluorescence of the sample from the lower chamber using a fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm).

    • Calculate the fold change in permeability relative to the vehicle control.

In Vivo Vascular Permeability Assay (Evans Blue Extravasation)

This assay quantifies the leakage of albumin-bound Evans blue dye from the tumor vasculature into the tumor interstitium.

Materials:

  • Tumor-bearing mice

  • CYT-997

  • Vehicle control

  • Evans Blue dye (2% w/v in sterile saline)

  • Formamide

  • Spectrophotometer

Procedure:

  • Treatment: Administer CYT-997 or vehicle control to tumor-bearing mice via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Dye Injection: At the desired time point post-treatment (e.g., 6 hours), inject Evans Blue dye (4 ml/kg) intravenously via the tail vein.

  • Circulation: Allow the dye to circulate for 30-60 minutes.

  • Perfusion and Tissue Collection:

    • Euthanize the mice.

    • Perfuse the circulatory system with saline to remove intravascular dye.

    • Excise the tumors and weigh them.

  • Dye Extraction:

    • Homogenize the tumors in a known volume of formamide.

    • Incubate at 60°C for 24 hours to extract the Evans Blue dye.

  • Data Analysis:

    • Centrifuge the homogenates and collect the supernatant.

    • Measure the absorbance of the supernatant at 620 nm.

    • Quantify the amount of Evans Blue per gram of tumor tissue using a standard curve.

Tumor Blood Flow Measurement (Laser Doppler Flowmetry)

This non-invasive technique measures the relative changes in tumor blood perfusion.

Materials:

  • Tumor-bearing mice (with accessible tumors)

  • Anesthesia (e.g., isoflurane)

  • Laser Doppler Flowmetry system with a surface probe (e.g., with a wavelength of 780 nm)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse and place it on a heating pad to maintain body temperature.

    • Carefully remove any fur overlying the tumor to ensure direct contact of the probe with the skin.

  • Probe Placement: Position the laser Doppler probe on the surface of the tumor. Ensure stable and consistent contact.

  • Baseline Measurement: Record the baseline tumor blood flow for a stable period (e.g., 5 minutes).

  • Treatment: Administer CYT-997 or vehicle control.

  • Post-treatment Measurement: Continuously or intermittently record the tumor blood flow for the desired duration (e.g., up to 6 hours).

  • Data Analysis:

    • Calculate the average perfusion units for the pre-treatment and post-treatment periods.

    • Express the change in tumor blood flow as a percentage of the baseline reading.

Immunohistochemistry for Vascular Markers

This protocol allows for the visualization and quantification of changes in tumor vasculature.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues

  • Primary antibodies:

    • Anti-CD31 (for endothelial cells)

    • Anti-α-SMA (for pericytes/smooth muscle cells)

  • Secondary antibodies (HRP-conjugated)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope and imaging software

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene.

    • Rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary antibodies (anti-CD31 and anti-α-SMA) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the staining using a DAB substrate kit.

  • Counterstaining and Mounting: Counterstain with hematoxylin and mount the coverslips.

  • Image Acquisition and Analysis:

    • Capture images of the stained sections.

    • Quantify microvessel density (MVD) by counting the number of CD31-positive vessels per unit area.

    • Assess pericyte coverage by quantifying the co-localization of α-SMA and CD31 staining.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is a powerful in vivo imaging technique to quantitatively assess changes in vascular permeability.

Materials:

  • Tumor-bearing mice

  • MRI scanner (e.g., 7T preclinical scanner)

  • Gadolinium-based contrast agent (e.g., Gd-DTPA)

  • Anesthesia and physiological monitoring equipment

  • Image analysis software with pharmacokinetic modeling capabilities

Procedure:

  • Animal Preparation: Anesthetize the mouse and position it in the MRI scanner. Monitor vital signs throughout the procedure.

  • Pre-contrast Imaging: Acquire T1-weighted images before the injection of the contrast agent to establish a baseline.

  • Dynamic Scan and Contrast Injection:

    • Begin the dynamic T1-weighted image acquisition.

    • After a few baseline scans, administer a bolus of the gadolinium-based contrast agent intravenously.

    • Continue acquiring dynamic images for a set period (e.g., 10-15 minutes) to capture the wash-in and wash-out of the contrast agent.

  • Data Analysis (Tofts Model):

    • Use specialized software to analyze the dynamic image data.

    • Select a region of interest (ROI) within the tumor and a major artery to obtain the arterial input function (AIF).

    • Fit the signal intensity-time course data from the tumor ROI to the Tofts pharmacokinetic model.[5][6][7][8]

    • This model will yield quantitative parameters, including:

      • Ktrans (volume transfer constant): Reflects the leakage of the contrast agent from the blood plasma into the extravascular extracellular space, indicating vessel permeability.

      • ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.

Visualizations

Signaling Pathway of CYT-997-Induced Vascular Disruption

CYT997_Vascular_Disruption cluster_EC Endothelial Cell CYT997 CYT-997 Tubulin Tubulin CYT997->Tubulin Inhibits polymerization Microtubules Microtubule Depolymerization Tubulin->Microtubules RhoA RhoA Activation Microtubules->RhoA ROCK ROCK Activation RhoA->ROCK MLC Myosin Light Chain Phosphorylation ROCK->MLC VE_Cadherin VE-Cadherin Phosphorylation ROCK->VE_Cadherin Actin Actin Stress Fiber Formation MLC->Actin Adherens_Junctions Adherens Junction Destabilization Actin->Adherens_Junctions VE_Cadherin->Adherens_Junctions Permeability Increased Paracellular Permeability Adherens_Junctions->Permeability

Caption: Signaling pathway of CYT-997-induced vascular disruption in endothelial cells.

Experimental Workflow for Assessing Vascular Disruption

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Permeability Vascular Permeability cluster_BloodFlow Blood Flow cluster_Histology Histology HUVEC_culture Culture HUVECs on Transwell Inserts Treatment_InVitro Treat with CYT-997 HUVEC_culture->Treatment_InVitro Permeability_Assay Measure FITC-Dextran Permeability Treatment_InVitro->Permeability_Assay Data_Analysis Data Analysis and Interpretation Permeability_Assay->Data_Analysis Tumor_Model Establish Tumor Xenograft Model Treatment_InVivo Treat Mice with CYT-997 Tumor_Model->Treatment_InVivo Evans_Blue Evans Blue Extravasation Assay Treatment_InVivo->Evans_Blue DCEMRI DCE-MRI Treatment_InVivo->DCEMRI Laser_Doppler Laser Doppler Flowmetry Treatment_InVivo->Laser_Doppler IHC Immunohistochemistry (CD31, α-SMA) Treatment_InVivo->IHC Evans_Blue->Data_Analysis DCEMRI->Data_Analysis Laser_Doppler->Data_Analysis IHC->Data_Analysis

Caption: Workflow for in vitro and in vivo assessment of CYT-997-induced vascular disruption.

References

Troubleshooting & Optimization

Potential off-target effects of CYT-997 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CYT-997 (Lexibulin). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the in vitro applications of this potent microtubule polymerization inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CYT-997?

A1: CYT-997 is a potent inhibitor of tubulin polymerization.[1][2][3][4] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[4] This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1][2][5]

Q2: What are the expected cytotoxic effects of CYT-997 in cancer cell lines?

A2: CYT-997 exhibits broad-spectrum cytotoxic activity against a variety of human cancer cell lines, with IC50 values typically in the nanomolar range.[5][6] Its effectiveness is observed in cell lines derived from various cancers, including but not limited to, lung, prostate, and liver cancer.[1][7]

Q3: Are there any known off-target kinase activities of CYT-997?

A3: Currently, there is limited publicly available data from comprehensive kinome scans or broad kinase selectivity panels for CYT-997. While its primary target is tubulin, some studies have investigated its effects on specific signaling pathways. For instance, CYT-997 has been shown to inhibit the PI3K/AKT and MAPK signaling pathways.[8] However, it is suggested that these effects may be downstream consequences of microtubule disruption and subsequent cell stress rather than direct inhibition of the kinases in these pathways. One study has explicitly shown that CYT-997 does not inhibit the Src kinase pathway.[8] Another study on gastric cancer suggests that CYT-997's effects on the JAK2/STAT3 pathway are mediated by mitochondrial ROS accumulation, not direct kinase inhibition.[9]

Q4: How does CYT-997 affect the cell cycle?

A4: By disrupting microtubule dynamics, CYT-997 prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to a block in the cell cycle at the G2/M transition, which can be observed by an accumulation of cells in this phase using flow cytometry.[1][4]

Q5: What is the vascular-disrupting activity of CYT-997 observed in vitro?

A5: In vitro, CYT-997 has been shown to increase the permeability of endothelial cell monolayers, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1][5] This effect is a key aspect of its vascular-disrupting properties, which in a tumor setting, can lead to a shutdown of blood flow to the tumor.

Troubleshooting Guides

Problem 1: I am observing unexpected changes in a signaling pathway that I believe is unrelated to microtubule dynamics. Could this be an off-target effect of CYT-997?

  • Possible Cause 1: Downstream effects of microtubule disruption. The disruption of the microtubule network is a significant cellular stress event that can trigger a multitude of downstream signaling cascades. Effects on pathways like PI3K/AKT and MAPK have been reported and may be an indirect result of the primary mechanism of action.[8]

  • Troubleshooting Step 1: Confirm microtubule disruption. Use immunofluorescence to visualize the microtubule network in your cells treated with CYT-997. You should observe a clear disruption of the filamentous network compared to vehicle-treated controls.

  • Troubleshooting Step 2: Time-course experiment. Analyze the phosphorylation status of your kinase of interest at various time points after CYT-997 treatment. Effects that are downstream of microtubule disruption will likely appear at later time points (e.g., hours) compared to the rapid disruption of microtubules (which can be observed in under an hour).

  • Troubleshooting Step 3: Direct kinase assay. If you suspect a direct off-target interaction, the most definitive way to test this is to perform an in vitro kinase assay using a purified recombinant kinase and CYT-997.

Problem 2: The cytotoxicity of CYT-997 in my cell line is lower than expected based on published data.

  • Possible Cause 1: Cell line-specific resistance. Different cell lines can have varying sensitivities to anticancer agents due to factors like expression of drug efflux pumps (e.g., P-glycoprotein) or mutations in tubulin.

  • Troubleshooting Step 1: Verify the concentration and purity of your CYT-997 stock.

  • Troubleshooting Step 2: Test a sensitive control cell line. Include a cell line known to be sensitive to CYT-997 (e.g., HepG2, PC3) in your experiment to ensure your assay is performing correctly.

  • Troubleshooting Step 3: Assess tubulin polymerization. Perform an in vitro tubulin polymerization assay to confirm that your compound is active in a cell-free system.

Problem 3: I am not observing the expected G2/M arrest in my cell cycle analysis.

  • Possible Cause 1: Insufficient drug concentration or treatment time. The induction of G2/M arrest is dependent on both the concentration of CYT-997 and the duration of exposure.

  • Troubleshooting Step 1: Perform a dose-response and time-course experiment. Test a range of CYT-997 concentrations and analyze the cell cycle distribution at different time points (e.g., 12, 24, 48 hours).

  • Troubleshooting Step 2: Check for apoptosis. At high concentrations or after prolonged exposure, cells arrested in mitosis may undergo apoptosis, leading to a decrease in the G2/M population and an increase in the sub-G1 peak. Ensure you are quantifying the sub-G1 population in your analysis.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for CYT-997

Assay TypeCell Line / SystemIC50 ValueReference
On-Target Activity
Tubulin PolymerizationBovine Neuronal Tubulin~3 µM[4]
Cytotoxicity
HepG2 (Liver Cancer)9 nM[5][6]
SNU-398 (Liver Cancer)0.02 µM[7]
SNU-423 (Liver Cancer)0.03 µM[7]
Hep3B (Liver Cancer)0.04 µM[7]
Huh-7 (Liver Cancer)0.05 µM[7]
SNU-449 (Liver Cancer)0.05 µM[7]
HCT15 (Colon Cancer, MDR+)52 nM[5]
AGS (Gastric Cancer)39.55 nM (48h)[9]
BGC-823 (Gastric Cancer)45.09 nM (48h)[9]
SGC-7901 (Gastric Cancer)46.81 nM (48h)[9]
MKN45 (Gastric Cancer)55.80 nM (48h)[9]
KHOS/NP (Osteosarcoma)101 nM[5]
Vascular Disruption
HUVEC Monolayer PermeabilityHUVECs~80 nM (1h)[5]

Experimental Protocols

1. In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of CYT-997 on the polymerization of purified tubulin by monitoring the increase in absorbance (light scattering) as microtubules are formed.

  • Materials:

    • Purified bovine neuronal tubulin

    • GTP solution

    • Glycerol

    • PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • CYT-997 stock solution (in DMSO)

    • Thermostatically controlled spectrophotometer capable of reading at 340 nm

    • Cuvettes

  • Procedure:

    • Prepare a tubulin/GTP/glycerol solution in PEM buffer.

    • Add increasing concentrations of CYT-997 (or vehicle control) to the cuvettes.

    • Initiate polymerization by adding the tubulin/GTP/glycerol solution to the cuvettes and placing them in the spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time.

    • The rate of polymerization is proportional to the rate of increase in absorbance. Calculate the percent inhibition relative to the vehicle control.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess the cytotoxic effects of a compound.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • CYT-997 stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

    • Plate reader capable of reading absorbance at 570-620 nm

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of CYT-997 (and a vehicle control) for the desired time period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance on a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Cells treated with CYT-997 or vehicle

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest cells (including any floating cells) by trypsinization and centrifugation.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.

Visualizations

CYT997_Mechanism_of_Action cluster_0 CYT-997 cluster_1 Cellular Processes CYT997 CYT-997 Tubulin Tubulin Dimers CYT997->Tubulin Binds to Microtubules Microtubule Polymerization CYT997->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Required for G2M G2/M Phase Arrest MitoticSpindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of action of CYT-997 leading to apoptosis.

Troubleshooting_Workflow Start Unexpected Signaling Pathway Alteration Observed Q1 Is microtubule network disrupted? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No TimeCourse Perform time-course experiment A1_Yes->TimeCourse CheckPurity Verify compound purity and concentration A1_No->CheckPurity Q2 Is effect rapid or delayed? TimeCourse->Q2 A2_Rapid Rapid Q2->A2_Rapid A2_Delayed Delayed Q2->A2_Delayed DirectAssay Consider direct in vitro kinase assay A2_Rapid->DirectAssay Downstream Likely a downstream effect of microtubule disruption A2_Delayed->Downstream

Caption: Troubleshooting unexpected signaling effects of CYT-997.

Cell_Cycle_Analysis_Workflow Start Treat cells with CYT-997/Vehicle Harvest Harvest and count cells Start->Harvest Fix Fix in cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide/RNase Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify cell population in G1, S, G2/M phases Analyze->Result

Caption: Experimental workflow for cell cycle analysis.

References

Lexibulin Technical Support Center: Reversibility of Microtubule Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lexibulin (also known as CYT997). This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the reversibility of this compound's effects on microtubules.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally bioavailable small-molecule inhibitor of tubulin polymerization.[1][2] It binds to tubulin, preventing the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2][5]

Q2: Are the effects of this compound on microtubules reversible?

Yes, the effects of this compound on microtubule depolymerization are reversible.[1][5] Studies have shown that upon removal of this compound from the cell culture medium (a process called washout), the microtubule network can reform and return to a normal state.[6] One study on A549 cells demonstrated that after treatment with 1 µM this compound for 1 hour, the microtubule architecture appeared normal within 1 to 24 hours of washout.

Q3: How quickly does the microtubule network recover after this compound washout?

The exact kinetics of microtubule recovery after this compound washout have not been extensively published in a quantitative time-course. However, qualitative data suggests a relatively rapid recovery. For instance, in A549 cells treated for 1 hour with 1 µM this compound, a normal microtubule distribution was observed after just 1 hour of recovery. For a quantitative perspective on the recovery dynamics after washout of a microtubule-depolymerizing agent, please refer to the data presented in Table 2, which illustrates the recovery after treatment with colchicine, another tubulin-binding agent.

Q4: What factors can influence the reversibility of this compound's effects?

The reversibility of this compound's effects can be influenced by several factors, including:

  • Concentration of this compound: Higher concentrations may require longer washout periods for complete recovery.

  • Duration of treatment: Prolonged exposure to this compound might lead to downstream cellular effects that could delay or inhibit microtubule repolymerization.

  • Cell type: Different cell lines may exhibit varying sensitivities and recovery capacities.

  • Washout efficiency: Incomplete removal of the compound will hinder microtubule reassembly.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a range of cancer cell lines, demonstrating its potent cytotoxic activity.

Cell LineCancer TypeIC50 (nM)
HepG2Liver Cancer9[1]
HCT15 (MDR+)Colon Cancer52[1]
KHOS/NPOsteosarcoma101[1]
HUVECEndothelial Cells~80 (permeability)[1][5]
Various16 Cancer Cell Lines10-100[1][2]

Table 2: Representative Time-Course of Microtubule Dynamics Recovery After Washout of a Reversible Tubulin Inhibitor (Colchicine)

Disclaimer: This data is from a study on colchicine, a different tubulin-binding agent that also acts as a microtubule depolymerizing agent with reversible effects. It is provided here as a representative example of the potential kinetics of microtubule recovery. The recovery kinetics for this compound may differ.

Time Post-WashoutMicrotubule Plus-End Growth Rate (% of Control)
8 hours~20%
24 hours~50%
32 hours~75%
48 hours~90-100%

Data adapted from a study on colchicine dynamics.

Experimental Protocols

Protocol 1: Assessing the Reversibility of this compound's Effects on Microtubules via Immunofluorescence

This protocol details the steps to treat cells with this compound, perform a washout, and visualize the microtubule network using immunofluorescence.

Materials:

  • Cell line of interest (e.g., A549) cultured on sterile glass coverslips in a petri dish or multi-well plate.

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) if using paraformaldehyde fixation.

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Primary antibody: anti-α-tubulin antibody (mouse or rabbit).

  • Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG.

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells onto coverslips and allow them to adhere and grow to 60-70% confluency.

  • This compound Treatment:

    • Prepare the desired concentration of this compound in pre-warmed complete culture medium. A common starting concentration is 1 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

    • Remove the old medium from the cells and add the this compound-containing or vehicle control medium.

    • Incubate for the desired treatment duration (e.g., 1 hour).

  • Washout Procedure:

    • Aspirate the this compound-containing medium.

    • Gently wash the cells three times with pre-warmed, drug-free complete culture medium.

    • After the final wash, add fresh, pre-warmed, drug-free medium to the cells.

  • Recovery Incubation: Incubate the cells for various time points to assess recovery (e.g., 1 hour, 4 hours, 24 hours).

  • Fixation:

    • Methanol Fixation: Aspirate the medium, wash once with PBS, and then fix with ice-cold methanol for 5-10 minutes at -20°C.

    • Paraformaldehyde Fixation: Aspirate the medium, wash once with PBS, and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization (for paraformaldehyde fixation):

    • Wash the fixed cells three times with PBS.

    • Incubate with permeabilization buffer for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS, protected from light.

    • Incubate with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Live-Cell Imaging to Monitor Microtubule Recovery

This protocol allows for the real-time visualization of microtubule dynamics during and after this compound treatment.

Materials:

  • Cells stably expressing a fluorescently-tagged tubulin (e.g., GFP-tubulin) or a microtubule plus-end tracking protein (e.g., EB3-GFP).

  • Glass-bottom imaging dishes.

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2).

  • This compound stock solution.

  • Drug-free imaging medium.

Procedure:

  • Cell Preparation: Seed cells expressing the fluorescent microtubule marker in a glass-bottom dish and allow them to adhere.

  • Microscope Setup: Place the dish on the live-cell imaging microscope and allow the cells to equilibrate in the environmental chamber.

  • Baseline Imaging: Acquire images of the microtubule network before treatment to establish a baseline.

  • This compound Treatment: Carefully add this compound to the imaging medium at the desired final concentration.

  • Treatment Imaging: Acquire time-lapse images to visualize the depolymerization of microtubules.

  • Washout: Perfuse the chamber with pre-warmed, drug-free imaging medium to wash out the this compound.

  • Recovery Imaging: Continue acquiring time-lapse images to monitor the repolymerization and reorganization of the microtubule network over time.

  • Data Analysis: Analyze the time-lapse images to quantify changes in microtubule length, density, and dynamics.

Troubleshooting Guides

Troubleshooting Immunofluorescence Staining of Microtubules after this compound Treatment

IssuePossible Cause(s)Suggested Solution(s)
No or weak microtubule signal Incomplete washout of this compound.Increase the number and duration of washes with drug-free medium.
Insufficient recovery time.Extend the post-washout incubation period.
Primary or secondary antibody issue.Check antibody concentrations and incubation times. Run a positive control (untreated cells).
Over-fixation masking the epitope.Reduce fixation time or try a different fixation method (e.g., methanol instead of PFA).
High background fluorescence Inadequate blocking.Increase blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).
Secondary antibody non-specific binding.Run a secondary-only control. Consider using a pre-adsorbed secondary antibody.
Autofluorescence of cells or medium.Use a mounting medium with an antifade reagent. Image in a different fluorescence channel if possible.
Distorted microtubule morphology in control cells Suboptimal fixation.Ensure fixation is performed quickly and at the correct temperature to preserve microtubule structure.
Cells are not healthy.Ensure cells are in a healthy, proliferative state before starting the experiment.

Visualizations

Lexibulin_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Reversibility_Workflow cluster_treatment This compound Treatment cluster_washout Washout & Recovery cluster_analysis Analysis A Cells with Intact Microtubule Network B Add this compound A->B C Microtubule Depolymerization B->C D Remove this compound (Washout) C->D E Incubate in Drug-Free Medium D->E F Microtubule Repolymerization E->F G Immunofluorescence Staining F->G H Live-Cell Imaging F->H I Quantify Microtubule Network Recovery G->I H->I

Caption: Experimental workflow for assessing reversibility.

Troubleshooting_Tree Start Problem: No/Weak Microtubule Recovery Signal Q1 Was a positive control (untreated cells) included and does it show a strong signal? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the washout procedure thorough? A1_Yes->Q2 Sol1 Fix antibody or staining protocol issues. Check concentrations and incubation times. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the recovery time sufficient? A2_Yes->Q3 Sol2 Increase the number and duration of washes. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End If issues persist, consider cell line-specific effects or prolonged treatment toxicity. A3_Yes->End Sol3 Increase the post-washout incubation time. A3_No->Sol3

Caption: Troubleshooting decision tree for weak recovery signal.

References

Technical Support Center: Overcoming Resistance to Lexibulin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Lexibulin in their cancer cell experiments. The information is based on established mechanisms of resistance to microtubule-targeting agents and emerging strategies to counteract them.

Troubleshooting Guides

Problem 1: Decreased sensitivity or acquired resistance to this compound in your cell line.

Possible Cause 1: Overexpression of ABC Transporters

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and ABCG2, are membrane proteins that can efflux a wide range of chemotherapy drugs, including microtubule inhibitors, leading to reduced intracellular drug concentrations and resistance.[1][2] While some evidence suggests this compound may be less susceptible to P-gp-mediated resistance than other microtubule inhibitors, the involvement of other ABC transporters cannot be ruled out.

Troubleshooting Steps:

  • Assess ABC Transporter Expression:

    • Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding common ABC transporters (e.g., ABCB1, ABCG2) in your resistant cell line compared to the parental, sensitive line.

    • Western Blot: Determine the protein expression levels of these transporters.

    • Flow Cytometry: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to assess their efflux activity.

  • Co-treatment with an ABC Transporter Inhibitor:

    • Perform cell viability assays (e.g., MTT, CellTiter-Glo) with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil for P-gp, Ko143 for ABCG2). A significant decrease in the IC50 of this compound in the presence of the inhibitor suggests the involvement of that transporter in resistance.

Experimental Protocol: Assessing ABC Transporter-Mediated Resistance

StepProcedure
1. Cell Seeding Seed parental and this compound-resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Preparation Prepare serial dilutions of this compound and the ABC transporter inhibitor.
3. Treatment Treat the cells with this compound alone, the ABC transporter inhibitor alone, or a combination of both for 48-72 hours.
4. Viability Assay Perform a cell viability assay according to the manufacturer's protocol.
5. Data Analysis Calculate the IC50 values for this compound in the presence and absence of the inhibitor. A significant fold-change in IC50 indicates the involvement of the targeted transporter.

Possible Cause 2: Alterations in Tubulin Isotypes or Mutations

Changes in the expression of different β-tubulin isotypes or mutations in the tubulin protein itself can alter the binding affinity of microtubule-targeting agents, leading to resistance.

Troubleshooting Steps:

  • Sequence Tubulin Genes: Sequence the β-tubulin genes (e.g., TUBB1, TUBB3) in your resistant cell line to identify potential mutations in the drug-binding site.

  • Analyze Tubulin Isotype Expression:

    • qPCR and Western Blot: Compare the expression levels of different β-tubulin isotypes between your sensitive and resistant cell lines. Overexpression of certain isotypes, like βIII-tubulin, has been linked to resistance to other microtubule inhibitors.

Possible Cause 3: Upregulation of Pro-Survival Signaling Pathways

Activation of signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT/mTOR pathway, can counteract the cytotoxic effects of this compound.[3][4][5][6]

Troubleshooting Steps:

  • Assess Pathway Activation:

    • Western Blot: Analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR) in your resistant cells compared to sensitive cells. Increased phosphorylation indicates pathway activation.

  • Combination Therapy with Pathway Inhibitors:

    • Conduct cell viability assays combining this compound with a PI3K inhibitor (e.g., Alpelisib, BKM120) or an mTOR inhibitor (e.g., Everolimus). Synergistic or additive effects suggest that targeting this pathway can overcome resistance.

Problem 2: How to quantitatively assess if a combination therapy is synergistic.

Solution: Isobologram Analysis or Combination Index (CI) Method

These methods provide a quantitative measure of the interaction between two drugs.

Experimental Protocol: Synergy Analysis

StepProcedure
1. Determine IC50 of Single Agents Perform dose-response curves for this compound and the combination drug individually to determine their respective IC50 values.
2. Set up Combination Matrix In a 96-well plate, create a matrix of drug concentrations, including serial dilutions of each drug alone and in combination at various ratios.
3. Cell Treatment and Viability Assay Treat cells with the drug combinations for 48-72 hours and measure cell viability.
4. Data Analysis Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[7] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Frequently Asked Questions (FAQs)

Q1: My cells are showing resistance to this compound. What is the most likely mechanism?

A1: While multiple mechanisms are possible, overexpression of ABC transporters and activation of pro-survival signaling pathways like PI3K/AKT are common culprits for resistance to microtubule-targeting agents.[1][2][4][5] It is recommended to experimentally investigate these possibilities in your specific cell line.

Q2: Is there a known role for CYP1B1 in this compound resistance?

A2: The cytochrome P450 enzyme CYP1B1 has been shown to metabolize and confer resistance to other microtubule inhibitors like paclitaxel.[8] While its specific role in this compound metabolism and resistance has not been definitively established in the available literature, it represents a plausible mechanism that could be investigated by assessing CYP1B1 expression and using a CYP1B1 inhibitor in combination with this compound.[9][10][11][12]

Q3: What are some promising combination strategies to overcome this compound resistance?

A3: Based on preclinical studies with other microtubule inhibitors, combining this compound with inhibitors of the PI3K/AKT/mTOR pathway shows significant promise for overcoming resistance.[3][4][5][6] This is particularly relevant in cancers with known mutations or activation of this pathway.

Q4: How can I develop a this compound-resistant cell line for my experiments?

A4: A standard method is to chronically expose a parental, sensitive cell line to gradually increasing concentrations of this compound over several months.[13][14] Start with a concentration around the IC20 and once the cells have adapted and are proliferating, incrementally increase the drug concentration. Periodically test the IC50 to monitor the development of resistance.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HepG2Hepatocellular Carcinoma9[15]
HCT15 (MDR+)Colon Carcinoma52[15]
KHOS/NPOsteosarcoma101[15]
A549Lung Carcinoma10-100[15]
PC3Prostate Cancer10-100[15]

Table 2: Example of Synergy Analysis Data (Hypothetical)

CombinationCell LineIC50 this compound Alone (nM)IC50 this compound + Drug X (nM)Fold ChangeCombination Index (CI)
This compound + PI3K InhibitorLex-Resistant Ovarian150256.00.4
This compound + ABCB1 InhibitorLex-Resistant Breast1201101.10.9

Visualizations

a cluster_0 Troubleshooting Workflow for this compound Resistance Start Decreased this compound Sensitivity Observed Check_ABC Assess ABC Transporter Expression & Activity Start->Check_ABC Check_Tubulin Sequence Tubulin Genes & Analyze Isotype Expression Start->Check_Tubulin Check_Signaling Analyze Pro-Survival Signaling (e.g., PI3K/AKT) Start->Check_Signaling Combine_ABCi Co-treat with ABC Transporter Inhibitor Check_ABC->Combine_ABCi Combine_PI3Ki Co-treat with PI3K/AKT Pathway Inhibitor Check_Signaling->Combine_PI3Ki Evaluate_Synergy Evaluate Synergy (e.g., CI, Isobologram) Combine_ABCi->Evaluate_Synergy Combine_PI3Ki->Evaluate_Synergy Resensitized Resistance Overcome Evaluate_Synergy->Resensitized Synergy Observed No_Change No Significant Change Evaluate_Synergy->No_Change No Synergy

Caption: A troubleshooting workflow for investigating and overcoming resistance to this compound.

b cluster_1 Potential Mechanisms of this compound Resistance cluster_resistance Resistance Mechanisms This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules inhibits Cell_Cycle_Arrest G2/M Arrest & Apoptosis Microtubules->Cell_Cycle_Arrest ABC_Transporters ABC Transporter Upregulation (e.g., ABCG2) ABC_Transporters->this compound efflux Tubulin_Alterations Tubulin Mutations or Isotype Changes Tubulin_Alterations->Microtubules alters binding PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Cell_Cycle_Arrest promotes survival CYP1B1 CYP1B1-mediated Metabolism (Hypothesized) CYP1B1->this compound inactivates

Caption: Potential mechanisms by which cancer cells can develop resistance to this compound.

c cluster_2 Experimental Workflow for Developing a Resistant Cell Line Start Parental Sensitive Cell Line Treat_IC20 Chronic Exposure to this compound (start at IC20) Start->Treat_IC20 Culture Culture until Proliferation Resumes Treat_IC20->Culture Increase_Conc Increase this compound Concentration Culture->Increase_Conc Repeat Repeat Cycles Increase_Conc->Repeat Repeat->Treat_IC20 Continue Exposure Test_IC50 Periodically Test IC50 Repeat->Test_IC50 Resistant_Line Stable Resistant Cell Line Established Test_IC50->Resistant_Line Significant IC50 Shift

Caption: A stepwise workflow for the in vitro development of a this compound-resistant cancer cell line.

References

Impact of serum concentration on Lexibulin IC50 values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on Lexibulin's IC50 values and related experimental considerations.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound, with a focus on variability in IC50 values.

Issue EncounteredPotential CauseRecommended Solution
Higher than expected IC50 values for this compound. High Serum Concentration: Serum proteins, particularly albumin, can bind to this compound, reducing its free concentration available to interact with tubulin in cancer cells. This leads to an apparent decrease in potency.- Standardize Serum Concentration: Use a consistent and clearly reported serum concentration (e.g., 10% FBS) across all experiments for comparability. - Test a Range of Serum Concentrations: If feasible, perform pilot experiments with varying serum concentrations (e.g., 1%, 5%, 10%) to understand the sensitivity of your cell line to serum effects. - Consider Serum-Free or Reduced-Serum Conditions: For mechanistic studies, using serum-free or low-serum media for a short duration during drug incubation can minimize protein binding effects. However, ensure cell viability is not compromised.
High variability in IC50 values between experiments. Inconsistent Serum Lots: Different lots of fetal bovine serum (FBS) can have varying protein compositions and growth factor levels, leading to inconsistent results.- Lot Qualification: Test a new lot of FBS against a previously validated lot to ensure consistent cell growth and drug response before use in large-scale experiments. - Purchase Larger Batches: Whenever possible, purchase a single large lot of FBS to be used for a complete series of related experiments.
Inconsistent Cell Seeding Density: The number of cells seeded per well can influence the drug-to-cell ratio and affect the measured IC50 value.- Optimize and Standardize Seeding Density: Determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the assay period and use this density consistently.
Variable Incubation Times: The duration of drug exposure can significantly impact the observed cytotoxicity.- Standardize Incubation Time: Use a consistent incubation time for all assays. A common duration for cytotoxicity assays is 72 hours.[1]
This compound appears less potent in certain cell lines. Cell Line Specific Differences: Different cancer cell lines have varying expression levels of tubulin isotypes, drug efflux pumps (like P-gp), and different sensitivities to G2/M arrest and apoptosis. This compound has shown potent activity against HCT15 cells, which are known to have the multidrug resistance mechanism Pgp (MDR+).[1]- Characterize Your Cell Line: If possible, assess the expression of key proteins related to drug sensitivity in your cell line. - Consult Literature for Cell Line Specific Data: Review published studies to see if IC50 values for this compound in your specific cell line have been reported.

Frequently Asked Questions (FAQs)

Q1: How does serum concentration affect the IC50 value of this compound?

Q2: What is the mechanism of action of this compound?

This compound is a potent inhibitor of tubulin polymerization.[1][2][3] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[1][3] Prolonged G2/M arrest ultimately triggers programmed cell death (apoptosis).[1][2]

Q3: What signaling pathways are activated by this compound?

This compound-induced G2/M arrest and apoptosis are associated with several signaling events:

  • Increased expression of Cyclin B1 and phosphorylated Bcl-2. [1]

  • Activation of Caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP). [1]

  • Induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). [4][5]

  • Generation of reactive oxygen species (ROS). [4][5]

The interplay between ER stress and ROS production appears to be a critical component of this compound's cytotoxic effects.[4][5]

Q4: What are the typical IC50 values for this compound?

In various cancer cell lines, the IC50 values for this compound are generally reported to be in the range of 10-100 nM.[1][2][3] For example, the IC50 for HepG2 cells is approximately 9 nM, while for KHOS/NP cells it is around 101 nM.[1]

Experimental Protocols

Protocol for Determining this compound IC50 using MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.

Materials:

  • This compound (CYT997)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in a complete culture medium containing the desired concentration of FBS (e.g., 10%).

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 nM to 1 µM) to capture the full dose-response curve.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Lexibulin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep1 Cell Culture prep2 Cell Seeding in 96-well Plate prep1->prep2 treat2 Add this compound to Cells prep2->treat2 treat1 Prepare this compound Serial Dilutions treat1->treat2 treat3 Incubate for 72 hours treat2->treat3 assay1 Add MTT Reagent treat3->assay1 assay2 Incubate for 4 hours assay1->assay2 assay3 Solubilize Formazan with DMSO assay2->assay3 analysis1 Measure Absorbance (490 nm) assay3->analysis1 analysis2 Calculate % Viability analysis1->analysis2 analysis3 Plot Dose-Response Curve analysis2->analysis3 analysis4 Determine IC50 Value analysis3->analysis4

Caption: Experimental workflow for determining the IC50 value of this compound.

Lexibulin_Signaling_Pathway This compound This compound tubulin Tubulin Polymerization This compound->tubulin inhibits microtubules Microtubule Disruption g2m G2/M Phase Arrest microtubules->g2m er_stress Endoplasmic Reticulum Stress g2m->er_stress apoptosis Apoptosis g2m->apoptosis ros Reactive Oxygen Species (ROS) Production er_stress->ros er_stress->apoptosis ros->er_stress ros->apoptosis caspase3 Caspase-3 Activation apoptosis->caspase3 parp PARP Cleavage caspase3->parp

Caption: Simplified signaling pathway of this compound-induced cell death.

References

Validation & Comparative

In Vivo Efficacy Showdown: Lexibulin Versus Paclitaxel in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of oncology therapeutics, understanding the comparative in vivo efficacy of novel agents against established standards is paramount. This guide provides a detailed comparison of Lexibulin (also known as CYT997), an orally active tubulin polymerization inhibitor, and Paclitaxel, a widely used microtubule-stabilizing agent, based on head-to-head preclinical studies.

Quantitative Efficacy Comparison

The following tables summarize the in vivo efficacy of this compound and Paclitaxel in established xenograft models of human prostate cancer (PC3) and murine breast cancer (4T1).

Table 1: In Vivo Efficacy in PC3 Human Prostate Cancer Xenograft Model

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³) at Day 21 (approx.)Tumor Growth Inhibition
Vehicle ControlNMP/PEG300/saline (oral)~1200-
This compound (CYT997)7.5 mg/kg/day (oral, thrice daily)~800Apparent Inhibition
This compound (CYT997)15 mg/kg/day (oral, thrice daily)~500Significant Inhibition
This compound (CYT997)25-30 mg/kg/day (oral, thrice daily)~300Equivalent to Paclitaxel
Paclitaxel10 mg/kg (intravenous, thrice a week)~300Significant Inhibition

Table 2: In Vivo Efficacy in 4T1 Murine Breast Cancer Xenograft Model

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³) at Day 13Tumor Growth Inhibition
Vehicle ControlWater (oral)~1400-
This compound (CYT997)15 mg/kg/day (oral)~800Apparent Inhibition
This compound (CYT997)25 mg/kg/day (oral)~500Significant Inhibition
This compound (CYT997)50 mg/kg/day (oral)~300Potent Inhibition
Paclitaxel20 mg/kg/day (intravenous)~1200Minimal Inhibition

Experimental Protocols

The data presented above is based on the methodologies described in the study by Burns et al. (2009) in Molecular Cancer Therapeutics[1].

PC3 Human Prostate Cancer Xenograft Model
  • Cell Line: PC3 human prostate cancer cells.

  • Animal Model: Male nude mice.

  • Cell Implantation: Prostate cancer cells were inoculated subcutaneously in the right ventral flank of the mice.

  • Treatment Initiation: Oral dosing of this compound (CYT997) or intravenous administration of Paclitaxel was initiated 13 days after cell implantation when palpable tumors were evident[1].

  • Dosing Regimen:

    • This compound (CYT997): Administered by oral gavage thrice a day at doses of 7.5, 15, or 30 mg/kg/day. The 30 mg/kg/day dose was reduced to 25 mg/kg/day after 11 days due to weight loss[1].

    • Paclitaxel: Administered intravenously three times a week at a dose of 10 mg/kg[1].

    • Vehicle Control: A mixture of NMP/PEG300/saline was used.

  • Efficacy Endpoint: Tumor volume was measured three times a week[1].

4T1 Murine Breast Cancer Xenograft Model
  • Cell Line: 4T1 murine breast cancer cells.

  • Animal Model: Female BALB/c mice.

  • Cell Implantation: 4T1 tumor cells were inoculated orthotopically into the mammary fat pad[1].

  • Treatment Initiation: Treatment commenced on day 0 after tumor cell inoculation[1].

  • Dosing Regimen:

    • This compound (CYT997): Administered orally at various doses.

    • Paclitaxel: Administered intravenously.

    • Vehicle Control: Water was administered orally.

  • Efficacy Endpoint: Tumor volume was measured over a 13-day treatment period[1].

Mechanism of Action and Signaling Pathways

This compound and Paclitaxel both target the microtubule network within cancer cells, a critical component for cell division, but through opposing mechanisms.

This compound acts as a tubulin polymerization inhibitor . It prevents the assembly of microtubules, leading to the disruption of the mitotic spindle. This disruption triggers a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death)[2]. The signaling cascade initiated by this compound involves an increase in phosphorylated Bcl-2 and cyclin B1, followed by the activation of caspase-3[3]. Furthermore, this compound has been shown to induce apoptosis and autophagy through the activation of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS)[4].

Lexibulin_Signaling_Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits ER_Stress_ROS ER Stress & ROS Generation This compound->ER_Stress_ROS Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption Leads to G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest pBcl2_CyclinB1 Phospho-Bcl-2 ↑ Cyclin B1 ↑ G2M_Arrest->pBcl2_CyclinB1 Caspase3_Activation Caspase-3 Activation pBcl2_CyclinB1->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis ER_Stress_ROS->Apoptosis Autophagy Autophagy ER_Stress_ROS->Autophagy

Caption: this compound's mechanism of action leading to apoptosis and autophagy.

Paclitaxel , in contrast, is a microtubule stabilizer . It binds to the β-tubulin subunit of microtubules, preventing their disassembly. This stabilization disrupts the normal dynamic instability of microtubules required for mitotic spindle formation and chromosome segregation, leading to a prolonged mitotic arrest and subsequent cell death. The signaling pathways activated by Paclitaxel-induced cellular stress include the PI3K/AKT and MAPK/ERK pathways, which can influence cell survival and apoptosis.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Dysfunction->Mitotic_Arrest Cellular_Stress Cellular Stress Mitotic_Arrest->Cellular_Stress PI3K_AKT_Pathway PI3K/AKT Pathway Cellular_Stress->PI3K_AKT_Pathway MAPK_ERK_Pathway MAPK/ERK Pathway Cellular_Stress->MAPK_ERK_Pathway Apoptosis Apoptosis PI3K_AKT_Pathway->Apoptosis MAPK_ERK_Pathway->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Summary and Conclusion

The preclinical data indicates that this compound is an orally bioavailable agent with potent in vivo antitumor activity. In the PC3 prostate cancer model, oral this compound demonstrated dose-dependent tumor growth inhibition, with the highest dose achieving efficacy equivalent to intravenously administered Paclitaxel[1]. Notably, in the 4T1 breast cancer model, which is known to be somewhat refractory to Paclitaxel, this compound showed significant, dose-dependent antitumor effects where Paclitaxel had minimal impact[1].

These findings highlight this compound's potential as a promising oral alternative to parenteral taxanes, with a distinct advantage in certain tumor models. The differing mechanisms of action between this compound (tubulin polymerization inhibitor) and Paclitaxel (microtubule stabilizer) may underlie the observed differences in efficacy, particularly in Paclitaxel-refractory settings. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (PC3 or 4T1) start->cell_culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation animal_model Animal Model (Nude or BALB/c mice) animal_model->implantation tumor_growth Allow Tumors to Establish (e.g., to palpable size) implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Treatment (this compound, Paclitaxel, Vehicle) randomization->treatment monitoring Monitor Tumor Volume and Animal Weight treatment->monitoring Repeatedly monitoring->treatment endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Data Analysis and Comparison endpoint->analysis end End analysis->end

Caption: In vivo xenograft study workflow.

References

A Comparative Guide to the Tubulin Binding Mechanisms of Lexibulin and Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the tubulin-binding properties of lexibulin (CYT997) and the well-established microtubule inhibitor, colchicine. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences between these two compounds that both target the colchicine binding site on β-tubulin.

Overview of Tubulin Binding and Mechanism of Action

Both this compound and colchicine are potent inhibitors of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. They exert their cytotoxic effects by binding to the colchicine binding site on β-tubulin, which is located at the interface between the α- and β-tubulin heterodimers.[1][2][3] This binding event disrupts the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][5]

Colchicine , a natural alkaloid, has a long history of use in treating gout and is extensively studied as an antimitotic agent.[6][7] Its binding to tubulin induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to the destabilization of the microtubule network.[8]

This compound (CYT997) is a synthetic small molecule developed as a potent, orally bioavailable tubulin polymerization inhibitor with significant vascular disrupting activity.[8][9] It also binds to the colchicine site, leading to a rapid and reversible disruption of the microtubule network.[5]

Quantitative Comparison of Tubulin Interaction

The following table summarizes the key quantitative parameters for the interaction of this compound and colchicine with tubulin.

ParameterThis compound (CYT997)ColchicineReference(s)
IC50 (Tubulin Polymerization) ~3 µM~2 µM[5]
Not specified2.68 µM[2]
Not specified~1 µM[10]
Dissociation Constant (Kd) Not explicitly found1.4 µM[11]
Not explicitly found2.7 x 10-7 M (brain complex)[12]
Cytotoxicity (IC50 in cancer cell lines) 10-100 nMVaries widely (cell line dependent)[4][9]

Experimental Methodologies

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the inhibition of microtubule assembly by monitoring the increase in turbidity as tubulin polymerizes.

Protocol:

  • Bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, and 5% glycerol).[4]

  • GTP is added to the tubulin solution to a final concentration of 1 mM to initiate polymerization.

  • Varying concentrations of the test compound (this compound or colchicine) or vehicle control are added to the tubulin/GTP mixture.

  • The absorbance of the solution is monitored at 340 nm over time in a thermostatically controlled spectrophotometer at 37°C.[4]

  • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

  • The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

Competitive Tubulin Binding Assay (Fluorescence-Based)

This assay determines the binding of a test compound to the colchicine binding site by measuring the displacement of a fluorescently labeled ligand that also binds to this site.

Protocol:

  • Purified tubulin (>99%) is reconstituted in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).[13]

  • A constant concentration of tubulin (e.g., 3 µM) is incubated with a fluorescent colchicine analogue or [3H]colchicine.[11][13]

  • Increasing concentrations of the unlabeled test compound (this compound or colchicine as a competitor) are added to the mixture.

  • The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.[13]

  • The fluorescence or radioactivity is measured using a spectrophotometric microplate reader or scintillation counter, respectively.[11][13]

  • A decrease in the fluorescent or radioactive signal indicates that the test compound is competing with the labeled ligand for the colchicine binding site.

  • The dissociation constant (Kd) or inhibition constant (Ki) can be calculated from the competition curve.

Signaling Pathways and Cellular Effects

The disruption of microtubule dynamics by this compound and colchicine triggers a cascade of intracellular events culminating in apoptosis.

This compound-Induced Signaling Pathway

This compound-induced apoptosis is mediated through the activation of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[14][15]

Lexibulin_Signaling This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption ER_Stress ER Stress Microtubule_Disruption->ER_Stress ROS ROS Generation ER_Stress->ROS ERO1 activation Apoptosis Apoptosis ER_Stress->Apoptosis ROS->ER_Stress Mitochondrial ROS ROS->Apoptosis

This compound-induced apoptotic signaling pathway.
Colchicine-Induced Signaling Pathway

Colchicine-induced apoptosis primarily proceeds through the intrinsic mitochondrial pathway, involving the p38 MAPK signaling cascade.[16][17]

Colchicine_Signaling Colchicine Colchicine Tubulin β-Tubulin Colchicine->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption p38_MAPK p38 MAPK Activation Microtubule_Disruption->p38_MAPK Bcl2_Family Bax upregulation Bcl-2 downregulation p38_MAPK->Bcl2_Family Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Colchicine-induced apoptotic signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing tubulin inhibitors like this compound and colchicine.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_signaling Signaling Pathway Analysis Tubulin_Polymerization Tubulin Polymerization Assay (IC50) Competitive_Binding Competitive Binding Assay (Kd/Ki) Cytotoxicity Cytotoxicity Assay (IC50) Cell_Cycle Cell Cycle Analysis (G2/M Arrest) Cytotoxicity->Cell_Cycle Microtubule_Imaging Immunofluorescence (Microtubule Network) Cytotoxicity->Microtubule_Imaging Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Cycle->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Compound_Selection This compound vs. Colchicine Compound_Selection->Tubulin_Polymerization Compound_Selection->Competitive_Binding Compound_Selection->Cytotoxicity

General experimental workflow for comparison.

Conclusion

Both this compound and colchicine effectively inhibit tubulin polymerization by targeting the colchicine binding site, leading to mitotic arrest and apoptosis. Quantitative data suggests that this compound exhibits potent cytotoxicity at nanomolar concentrations, comparable to or exceeding that of colchicine in various cancer cell lines. While their primary mechanism of action is similar, the downstream signaling pathways leading to apoptosis show some divergence, with this compound notably implicating ER stress and ROS generation. This guide provides a foundational comparison to aid researchers in the design and interpretation of studies involving these and other tubulin-targeting agents.

References

Lexibulin vs. Combretastatin A4: A Comparative Guide for Vascular Disrupting Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug development, vascular disrupting agents (VDAs) represent a targeted therapeutic strategy aimed at obliterating the established blood vessels of solid tumors. This guide provides a detailed, data-driven comparison of two prominent tubulin-binding VDAs: Lexibulin (CYT-997) and Combretastatin A4. The information is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and methodologies.

Introduction and Mechanism of Action

Both this compound and Combretastatin A4 are potent small-molecule agents that function by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[1][2][3] This action is particularly effective against the immature and rapidly proliferating endothelial cells lining tumor blood vessels.

The disruption of the endothelial cell cytoskeleton leads to a cascade of events:

  • Cell Shape Change: Endothelial cells contract and round up.

  • Increased Permeability: The junctions between endothelial cells become compromised, leading to leaky vasculature.[4][5]

  • Vascular Shutdown: Increased interstitial fluid pressure, vascular congestion, and vessel occlusion culminate in a rapid shutdown of tumor blood flow.[5][6][7]

  • Tumor Necrosis: Deprived of oxygen and nutrients, the core of the tumor undergoes extensive hemorrhagic necrosis.[6][8]

A key difference is that this compound is an orally bioavailable compound, whereas Combretastatin A4 is typically administered as a water-soluble phosphate prodrug, Combretastatin A4 Phosphate (CA4P), which is rapidly converted to the active Combretastatin A4 (CA4) by endogenous phosphatases.[5][6][9] Both agents induce cell cycle arrest at the G2/M phase and can trigger apoptosis in tumor cells.[9][10][11]

Quantitative Data Presentation

The following tables summarize the performance of this compound and Combretastatin A4 from preclinical and clinical studies.

Table 1: Comparative In Vitro Efficacy

ParameterThis compound (CYT-997)Combretastatin A4 (CA4) / CA4PSource(s)
Tubulin Polymerization IC50 ~3 µMPotent inhibitor (specific IC50 values vary by assay)[1][10]
Cancer Cell Line IC50 9 nM (HepG2) to 101 nM (KHOS/NP)Potent against NCI-60 cell lines[1][4]
MDR+ Cell Line IC50 (HCT15) 52 nM-[4]
Endothelial Permeability IC50 ~80 nM (HUVEC monolayers, 1 hr)Induces increased permeability[4][5]

Table 2: Comparative In Vivo Preclinical Efficacy

ParameterThis compound (CYT-997)Combretastatin A4 Phosphate (CA4P)Source(s)
Animal Models PC3 prostate cancer xenografts, 4T1 breast cancer, systemic myelomatosisExperimental and human breast cancer models[4][10][12]
Vascular Shutdown Significant reduction in tumor blood flow at 6 hours (7.5 mg/kg, i.p.)93% reduction in functional vascular volume at 6 hours[4][12]
Tumor Growth Inhibition Dose-dependent inhibition in PC3 xenografts (oral dosing)Leads to extensive hemorrhagic necrosis[6][10]
Survival Significantly prolongs survival in a murine myelomatosis model (15 mg/kg/day)-[10]
Comparative Potency 7.5 mg/kg this compound showed similar blood flow reduction to 100 mg/kg CA4P-[4]
Oral Bioavailability 50% - 70% in ratsAdministered as an IV prodrug[4][11]

Table 3: Clinical Development Overview

ParameterThis compound (CYT-997)Combretastatin A4 Phosphate (CA4P / Fosbretabulin)Source(s)
Highest Phase Phase 2 (Terminated)Phase 2 / 3[4][13][14]
Indications Studied Glioblastoma Multiforme, Multiple MyelomaAnaplastic Thyroid Cancer, Ovarian Cancer, Lung Cancer, Advanced Solid Malignancies[4][13][14]
Maximum Tolerated Dose (MTD) -63-65 mg/m² (as single agent)[13][15]
Dose-Limiting Toxicities Cardiovascular, respiratory, and hematological toxicitiesReversible ataxia, vasovagal syncope, motor neuropathy[16][17]
Common Adverse Events Similar to other VDAsTumor pain, headache, dizziness, hypertension, vomiting[13][15][16]
Combination Therapy Trials Assessed with carboplatinStudied with paclitaxel, carboplatin, and bevacizumab[7][13][17][18]

Mandatory Visualizations

The diagrams below illustrate the common mechanism of action for these agents and a typical experimental workflow for their evaluation.

G cluster_0 Mechanism of Vascular Disruption VDA VDA (this compound or Combretastatin A4) Tubulin β-Tubulin (Colchicine Site) VDA->Tubulin Binds to Polymerization Microtubule Polymerization Inhibited Tubulin->Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption ShapeChange Endothelial Cell Shape Change (Rounding) Disruption->ShapeChange Permeability Increased Vascular Permeability ShapeChange->Permeability Shutdown Tumor Blood Flow Shutdown Permeability->Shutdown Necrosis Ischemic Tumor Necrosis Shutdown->Necrosis

Caption: Signaling pathway of tubulin-binding VDAs.

G cluster_1 Preclinical VDA Evaluation Workflow invitro In Vitro Assays tubulin_assay Tubulin Polymerization Assay invitro->tubulin_assay cell_viability Cell Viability Assay (e.g., MTS/MTT) invitro->cell_viability endothelial_assay Endothelial Cell Permeability Assay invitro->endothelial_assay invivo In Vivo Models tubulin_assay->invivo Successful candidates progress cell_viability->invivo Successful candidates progress endothelial_assay->invivo Successful candidates progress xenograft Tumor Xenograft Model (e.g., mouse) invivo->xenograft dosing VDA Administration (Oral or IV) xenograft->dosing imaging Vascular Imaging (e.g., DCE-MRI) dosing->imaging histology Histological Analysis (Necrosis Assessment) dosing->histology

Caption: Experimental workflow for VDA evaluation.

Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric Method)

This protocol is adapted from standard methods used to assess the influence of compounds on microtubule assembly.[10][19][20]

  • Objective: To measure the inhibitory effect of this compound or Combretastatin A4 on the polymerization of purified tubulin in vitro.

  • Principle: The assembly of tubulin into microtubules causes light scattering, which can be measured as an increase in absorbance over time.

  • Reagents & Materials:

    • Purified tubulin (>99%), lyophilized

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • Test compounds (this compound, CA4) and control (e.g., Paclitaxel as enhancer, Colchicine as inhibitor)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

    • Low-volume, UV-transparent 96-well plates

  • Procedure:

    • Reagent Preparation: Reconstitute tubulin on ice in General Tubulin Buffer to a final concentration of 4 mg/mL. Prepare a reaction mix containing General Tubulin Buffer, 1 mM GTP, and 5% glycerol. Keep all reagents on ice.

    • Compound Preparation: Prepare serial dilutions of test compounds in the reaction mix. Include a vehicle control (e.g., DMSO) and positive/negative controls.

    • Assay Setup: Pre-warm the spectrophotometer to 37°C. Add the compound dilutions to the wells of the 96-well plate on ice.

    • Initiate Polymerization: To start the reaction, add the chilled tubulin solution to each well. Immediately place the plate in the 37°C spectrophotometer.

    • Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.

    • Analysis: Plot absorbance vs. time to generate polymerization curves. The inhibitory effect is determined by the reduction in the maximum velocity (Vmax) and the final plateau of the curve compared to the vehicle control. Calculate IC50 values from dose-response curves.

Cell Viability Assay (MTS Method)

This protocol measures the cytotoxic effect of the compounds on cancer cell lines.[4][21][22]

  • Objective: To determine the concentration of this compound or Combretastatin A4 that inhibits cell growth by 50% (IC50).

  • Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in cell culture media. The quantity of formazan is directly proportional to the number of living cells.

  • Reagents & Materials:

    • Cancer cell lines (e.g., HepG2, HCT15)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compounds

    • MTS reagent (containing an electron coupling reagent like PES)

    • Plate reader capable of measuring absorbance at 490 nm

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound or CA4P in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (untreated cells) and a background control (medium only).

    • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

    • MTS Addition: Add 20 µL of the MTS reagent to each well.

    • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vivo Tumor Model for Vascular Disruption

This protocol describes a general method for evaluating VDA efficacy in a mouse xenograft model.[4][10][23]

  • Objective: To assess the in vivo antitumor and vascular-disrupting activity of a test compound.

  • Principle: The VDA is administered to tumor-bearing mice, and its effect on tumor blood flow and subsequent tumor growth is monitored.

  • Materials & Methods:

    • Immunocompromised mice (e.g., nude mice)

    • Human cancer cells (e.g., PC3 for prostate cancer)

    • Test compound (this compound or CA4P) and vehicle

    • Calipers for tumor measurement

    • Imaging modality (e.g., Dynamic Contrast-Enhanced MRI - DCE-MRI) for blood flow assessment

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells) into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

    • Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, this compound, CA4P).

    • Baseline Imaging (Optional): Perform baseline DCE-MRI to establish pre-treatment tumor perfusion and vascular permeability.

    • Drug Administration: Administer the compound via the appropriate route (e.g., oral gavage for this compound, intraperitoneal or intravenous injection for CA4P) at predetermined doses and schedules.

    • Post-Treatment Imaging: At specific time points after a single dose (e.g., 2, 6, 24 hours), repeat the DCE-MRI to measure changes in tumor blood flow and vascular permeability.

    • Efficacy Study: For long-term efficacy, continue dosing according to the schedule (e.g., daily or weekly) and monitor tumor volume and animal body weight several times a week.

    • Endpoint and Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity. At the end of the study, excise tumors for histological analysis to assess the extent of necrosis. Compare tumor growth rates and survival between treatment groups.

Conclusion

Both this compound and Combretastatin A4 are highly effective vascular disrupting agents that operate through a common mechanism of tubulin polymerization inhibition.

  • Combretastatin A4 (as CA4P) is the more clinically advanced agent and serves as a benchmark VDA.[13][14] Its potent and selective disruption of tumor vasculature is well-documented, though it requires intravenous administration.[6][12]

  • This compound (CYT-997) demonstrates comparable, and in some preclinical models, superior potency to CA4P at lower doses.[4] Its key distinguishing feature is its oral bioavailability, which offers a significant advantage in terms of patient convenience and potential for chronic dosing schedules.[9][11] While its clinical development was terminated, the preclinical data remain compelling.[4]

For researchers, the choice between these agents may depend on the specific experimental context. Combretastatin A4 offers a wealth of historical data and clinical relevance, making it an excellent positive control. This compound provides an opportunity to investigate the therapeutic potential of an orally active VDA. The continued exploration of agents like these, particularly in combination with anti-angiogenics, chemotherapy, or radiotherapy, holds promise for improving outcomes in the treatment of solid tumors.[13][24]

References

Validating the Anti-Tumor Activity of Lexibulin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Lexibulin's efficacy across various cancer cell lines, benchmarked against other tubulin inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's anti-tumor activity, supported by experimental data and detailed protocols.

This compound (formerly known as CYT997) is a potent, orally bioavailable small molecule that has demonstrated significant anti-tumor and vascular-disrupting properties.[1][2] As a tubulin polymerization inhibitor, this compound disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. This guide offers a comparative analysis of this compound's performance in various cancer cell lines and provides detailed methodologies for key experimental assays.

Comparative Anti-Tumor Activity of this compound

This compound has shown potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[1][2][3] Its efficacy extends to cell lines known for multidrug resistance, highlighting its potential as a robust therapeutic agent.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
HepG2Liver Cancer9[1]
KHOS/NPOsteosarcoma101[1]
HCT15Colon Cancer (MDR+)52[1]
A549Lung Cancer338[2]
DU-145Prostate CancerNot explicitly quantified
HCT-116Colon CancerNot explicitly quantified
HL-60Promyelocytic LeukemiaNot explicitly quantified
NCI-H460Lung CancerNot explicitly quantified
PC-3Prostate CancerNot explicitly quantified
Human Myeloma Cell Lines (HMCLs)Multiple MyelomaPotent activity reported[1]

MDR+: Multidrug Resistant Phenotype

Performance Against Other Tubulin Inhibitors

This compound's anti-tumor activity has been benchmarked against other established tubulin inhibitors, demonstrating comparable or superior efficacy in several preclinical models.

Paclitaxel: In a xenograft model using the human prostate cancer cell line PC3, orally administered this compound showed a dose-dependent inhibition of tumor growth equivalent to parenterally administered paclitaxel at the highest dose.[2] Furthermore, this compound was effective in a syngeneic mouse model of breast cancer (4T1 cells) that exhibits some resistance to paclitaxel.[1][3]

Combretastatin A4 (CA4P): As a vascular disrupting agent, a single intraperitoneal dose of this compound (7.5 mg/kg) was shown to significantly reduce tumor blood flow in liver metastases, an effect comparable to the positive control CA4P at a dose of 100 mg/kg.[1][3]

Colchicine: In in vitro tubulin polymerization assays, this compound inhibited tubulin polymerization with an IC50 of approximately 3 µmol/L, which is comparable to the half-maximal inhibitory concentration of 2 µmol/L for colchicine under the same conditions.[2]

Vincristine: While direct, quantitative side-by-side comparisons in the same study are limited in the reviewed literature, both this compound and vincristine are potent microtubule-destabilizing agents. Studies on vincristine have shown it to be highly cytotoxic, and it is a widely used chemotherapeutic. However, this compound's oral bioavailability presents a significant advantage over the intravenous administration of vincristine.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to a cascade of cellular events culminating in apoptosis.

The primary mechanism involves the arrest of the cell cycle at the G2/M phase.[1][3] This is a direct consequence of the inability of the cell to form a functional mitotic spindle. Following G2/M arrest, cancer cells are driven towards apoptosis.

A key signaling pathway activated by this compound involves the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS) in osteosarcoma cells.[4][5][6] This mutually reinforcing cycle of ER stress and ROS production is a critical driver of apoptosis. Downstream events include the phosphorylation of the anti-apoptotic protein Bcl-2, an increase in the expression of the mitotic regulator Cyclin B1, and the activation of effector caspases, such as caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[1][7]

Lexibulin_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M ER_Stress ER Stress Microtubule->ER_Stress Bcl2 p-Bcl-2 ↑ G2M->Bcl2 CyclinB1 Cyclin B1 ↑ G2M->CyclinB1 Apoptosis Apoptosis G2M->Apoptosis ROS ROS Production ER_Stress->ROS mutually reinforces Caspase3 Caspase-3 Activation ER_Stress->Caspase3 ROS->Caspase3 Caspase3->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-tumor activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow Start Cell Culture Treatment Treat with this compound Start->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify Cell Cycle Phases Analyze->Result

Caption: Workflow for cell cycle analysis using propidium iodide.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells as for the cell cycle analysis and harvest, including the culture supernatant which may contain apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.

  • Data Analysis: Differentiate cell populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic).

Conclusion

This compound is a promising anti-tumor agent with potent activity against a broad spectrum of cancer cell lines, including those with multidrug resistance. Its mechanism of action, centered on the disruption of microtubule polymerization, leads to G2/M cell cycle arrest and apoptosis through a pathway involving ER stress and ROS production. Comparative data suggests that this compound's efficacy is comparable or superior to established tubulin inhibitors like paclitaxel and combretastatin A4. Furthermore, its oral bioavailability offers a significant clinical advantage. The provided experimental protocols serve as a valuable resource for researchers seeking to further validate and explore the therapeutic potential of this compound.

References

Lexibulin: Overcoming Chemotherapeutic Resistance by Targeting Microtubules

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Lexibulin (formerly known as CYT997) is a potent, orally bioavailable, small-molecule inhibitor of tubulin polymerization that has demonstrated significant cytotoxic and vascular-disrupting activity in a range of cancer models. A key feature of this compound is its ability to overcome common mechanisms of multidrug resistance (MDR), a major challenge in cancer chemotherapy. This guide provides a comparative analysis of this compound's performance against other chemotherapeutics, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.

Overcoming P-glycoprotein Mediated Resistance

One of the most well-characterized mechanisms of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp or ABCB1), which actively pumps a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. This compound has shown potent activity against cancer cell lines that overexpress Pgp, suggesting it is not a substrate for this efflux pump or is a very poor one.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines, including a known Pgp-overexpressing multidrug-resistant cell line. For comparison, typical IC50 ranges for paclitaxel in sensitive and resistant cell lines are also provided.

Cell LineCancer TypePgp (MDR1) StatusThis compound (CYT997) IC50 (nM)[1][2]Paclitaxel IC50 (nM)
Drug-Sensitive Lines
HepG2LiverLow/Negative92.5 - 7.5 [cite: ]
A549LungLow/Negative10-1002.5 - 7.5 [cite: ]
PC3ProstateLow/Negative10-1002.5 - 7.5 [cite: ]
DU145ProstateLow/Negative10-1002.5 - 7.5 [cite: ]
RamosLymphomaLow/Negative10-100-
A375MelanomaLow/Negative10-100-
Multidrug-Resistant Line
HCT15ColonHigh/Positive52>100 (often in µM range)

Key Observation: this compound maintains potent low nanomolar activity against the HCT15 colon cancer cell line, which is known to be multidrug-resistant due to high levels of P-glycoprotein expression.[1][2] This is in stark contrast to many conventional chemotherapeutics like paclitaxel, whose efficacy is significantly reduced in such cell lines.

Efficacy in Paclitaxel-Refractory Models

In addition to its activity in Pgp-overexpressing cell lines, this compound has demonstrated efficacy in preclinical in vivo models that are refractory to paclitaxel treatment, further highlighting its potential in overcoming resistance.[3]

Mechanism of Action: Bypassing Resistance

This compound's ability to overcome resistance stems from its distinct mechanism of action as a tubulin polymerization inhibitor. It binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization. This disruption of the microtubule network triggers a cascade of cellular events, ultimately leading to apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to programmed cell death.

Lexibulin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lexibulin_ext This compound Lexibulin_int This compound Lexibulin_ext->Lexibulin_int Enters Cell Tubulin α/β-Tubulin Dimers Lexibulin_int->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Lexibulin_int->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MT_disruption Microtubule Disruption Microtubules->MT_disruption ER_Stress Endoplasmic Reticulum Stress MT_disruption->ER_Stress ROS Reactive Oxygen Species (ROS) Production MT_disruption->ROS ER_Stress->ROS Mutually Reinforced Caspase_activation Caspase Activation (e.g., Caspase-3) ER_Stress->Caspase_activation Bcl2_p Phosphorylated Bcl-2 (Inactive) ROS->Bcl2_p Bcl2_p->Caspase_activation Promotes Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: this compound inhibits tubulin polymerization, leading to microtubule disruption, ER stress, ROS production, and ultimately apoptosis.

Experimental Protocols

To provide a comprehensive understanding of how the efficacy of this compound and its cross-resistance profile can be evaluated, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Experimental Workflow:

    MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Drug 2. Add serial dilutions of this compound or other chemotherapeutics Seed_Cells->Add_Drug Incubate 3. Incubate for 48-72 hours Add_Drug->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Add solubilization buffer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read absorbance at ~570 nm Solubilize->Read_Absorbance

    Caption: Workflow for determining cell viability using the MTT assay.

2. AlamarBlue™ (Resazurin) Assay

This is a fluorometric/colorimetric assay that uses the reducing power of living cells to convert resazurin to the fluorescent resorufin.

  • Experimental Workflow:

    AlamarBlue_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Drug 2. Add serial dilutions of this compound or other chemotherapeutics Seed_Cells->Add_Drug Incubate 3. Incubate for 48-72 hours Add_Drug->Incubate Add_AlamarBlue 4. Add AlamarBlue™ reagent Incubate->Add_AlamarBlue Incubate_AlamarBlue 5. Incubate for 1-4 hours Add_AlamarBlue->Incubate_AlamarBlue Read_Fluorescence 6. Read fluorescence (Ex: ~560 nm, Em: ~590 nm) Incubate_AlamarBlue->Read_Fluorescence

    Caption: Workflow for assessing cell viability with the AlamarBlue™ assay.

Apoptosis Detection by Western Blot

This technique is used to detect key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and phosphorylated Bcl-2.

  • Experimental Workflow:

    WesternBlot_Workflow Cell_Treatment 1. Treat cells with this compound Lysis 2. Lyse cells and collect protein Cell_Treatment->Lysis Quantification 3. Quantify protein concentration Lysis->Quantification SDS_PAGE 4. Separate proteins by size (SDS-PAGE) Quantification->SDS_PAGE Transfer 5. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 6. Block non-specific binding sites Transfer->Blocking Primary_Ab 7. Incubate with primary antibody (e.g., anti-cleaved caspase-3) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Add chemiluminescent substrate and image Secondary_Ab->Detection

    Caption: General workflow for detecting apoptosis-related proteins via Western blot.

Conclusion

This compound presents a promising therapeutic strategy for overcoming multidrug resistance in cancer. Its potent cytotoxic activity against Pgp-overexpressing cell lines and paclitaxel-refractory tumor models highlights its potential for treating resistant cancers. The mechanism of action, involving the inhibition of tubulin polymerization and subsequent induction of apoptosis through ER stress and ROS production, provides a clear rationale for its efficacy in this setting. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further evaluate and compare the performance of this compound against other chemotherapeutic agents in various cancer models.

References

Comparative Analysis of Lexibulin and ZD6126: A Guide to Their Effects on Tumor Vasculature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent vascular disrupting agents (VDAs), Lexibulin (CYT997) and ZD6126. Both agents function as tubulin-binding molecules that selectively target and disrupt the established vasculature of solid tumors, leading to a rapid reduction in blood flow and subsequent tumor necrosis. This document outlines their mechanisms of action, presents comparative experimental data, and details the methodologies used for their evaluation.

Mechanism of Action: Targeting the Endothelial Cytoskeleton

Both this compound and ZD6126 exert their primary antivascular effects by binding to tubulin within tumor endothelial cells.[1][2] This interaction inhibits tubulin polymerization, a critical process for maintaining the cellular cytoskeleton. The immature and rapidly proliferating nature of endothelial cells in tumor neovasculature makes them particularly sensitive to this disruption compared to the quiescent vasculature of normal tissues.[3][4]

The destabilization of microtubules triggers a cascade of downstream events within the endothelial cells.[5][6] This includes cytoskeletal collapse, leading to profound morphological changes where the cells contract and round up.[7][8] This process compromises the integrity of the vessel lining, increases vascular permeability, and ultimately leads to thrombosis, vessel occlusion, and a shutdown of tumor blood flow.[2][8] The resulting ischemia causes extensive necrosis in the tumor core, though a viable rim of tumor cells at the periphery, often supplied by more stable host vessels, may survive.[3][8]

G cluster_drug Vascular Disrupting Agent cluster_cellular Tumor Endothelial Cell cluster_vascular Tumor Vasculature cluster_tumor Tumor Microenvironment This compound This compound Tubulin Binding to β-tubulin This compound->Tubulin ZD6126 ZD6126 ZD6126->Tubulin Depolymerization Microtubule Depolymerization Tubulin->Depolymerization Cytoskeleton Cytoskeletal Disruption Depolymerization->Cytoskeleton Morphology Cell Rounding & Contraction Cytoskeleton->Morphology Permeability Increased Permeability Morphology->Permeability Occlusion Vessel Occlusion / Thrombosis Permeability->Occlusion Shutdown Blood Flow Shutdown Occlusion->Shutdown Necrosis Tumor Necrosis Shutdown->Necrosis

Caption: Signaling cascade of tubulin-binding VDAs on tumor vasculature.

Data Presentation: Performance Comparison

The following tables summarize quantitative data for this compound and ZD6126 from in vitro and in vivo studies.

Table 1: Comparative In Vitro Performance

ParameterThis compound (CYT997)ZD6126 (N-acetylcolchinol)Reference
Target Tubulin PolymerizationTubulin Polymerization (Colchicine-binding site)[1],[6]
IC50 (Cytotoxicity) 9-101 nM across various cancer cell linesNot cytotoxic at concentrations that induce morphological changes[9],[3]
IC50 (Tubulin Polymerization) ~3 µM-[10]
Effect on Endothelial Cells Rapid, reversible disruption of microtubule network; increased monolayer permeability (IC50 ~80 nM)Pronounced, reversible morphological changes at noncytotoxic concentrations (as low as 0.1 µM)[10],[9],[3],[11]
Cell Cycle Arrest G2/M PhaseG2/M Phase[1],[12]

Table 2: Comparative In Vivo Performance

ParameterThis compound (CYT997)ZD6126Reference
Formulation Orally bioavailableWater-soluble phosphate prodrug (converted to N-acetylcolchinol)[1],[3]
Tumor Models Human prostate (PC3), breast (4T1) xenograftsMurine mammary (CaNT), human lung (Calu-6), colorectal (LoVo), renal cell carcinoma (RENCA) xenografts[10],[9],[3],[13],[14]
Effective Dose 7.5 mg/kg (i.p.) showed significant blood flow reduction25-200 mg/kg induces significant necrosis and vascular volume reduction[12],[3],[13]
Observed Vascular Effect Significant reduction in tumor blood flow 6 hours post-doseRapid reduction in vascular volume; extensive tumor necrosis within 24 hours[12],[3],[13]
Therapeutic Margin -Wide; vascular effects seen at doses 8- to 16-fold lower than MTD[2],[13]
Combination Therapy -Enhanced antitumor efficacy when combined with cisplatin[2],[13]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing findings related to vascular disrupting agents. Below are protocols for key experiments cited in the evaluation of this compound and ZD6126.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation a Tubulin Polymerization Assay b Cytotoxicity Assay (e.g., MTT, Alamar Blue) a->b Determine Potency c Endothelial Cell Assays b->c Assess Specificity d Cell Cycle Analysis c->d Mechanism Insight e Establish Tumor Xenograft Model d->e Lead Candidate Progression f Administer VDA e->f g Assess Vascular Function (e.g., DCE-MRI, Hoechst 33342) f->g Functional Readout h Histological Analysis (Necrosis, CD31 Staining) g->h Pathological Confirmation

Caption: Standard experimental workflow for evaluating novel VDAs.

In Vitro Tubulin Polymerization Assay
  • Objective: To quantify the direct inhibitory effect of the compound on tubulin protein polymerization.

  • Methodology:

    • Purified tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer with GTP).

    • The compound (this compound or active metabolite of ZD6126) is added at various concentrations. A known inhibitor like colchicine is used as a positive control.

    • The mixture is warmed to 37°C to initiate polymerization.

    • The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[10]

Endothelial Cell Morphology and Permeability Assay
  • Objective: To assess the compound's ability to disrupt the endothelial cell cytoskeleton and monolayer integrity.

  • Methodology (Morphology):

    • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on fibronectin-coated plates.

    • Cells are treated with the compound at various non-cytotoxic concentrations.

    • Morphological changes, such as cell rounding and retraction, are observed and documented at different time points (e.g., 40 minutes to 24 hours) using phase-contrast microscopy.[6][7]

  • Methodology (Permeability):

    • HUVECs are grown to confluence on a porous Transwell insert to form a monolayer.

    • The compound is added to the upper chamber.

    • A tracer molecule (e.g., FITC-dextran) is also added to the upper chamber.

    • The amount of tracer that passes through the endothelial monolayer into the lower chamber is quantified over time using a fluorescence plate reader. An increase in fluorescence indicates higher permeability.[9]

In Vivo Tumor Blood Flow and Vascular Shutdown Assessment
  • Objective: To measure the acute effects of the VDA on blood perfusion within a solid tumor in a live animal model.

  • Methodology (Hoechst 33342 Perfusion Staining):

    • Nude mice bearing established tumor xenografts (e.g., Calu-6, PC3) are treated with the VDA (this compound or ZD6126) or vehicle control via intraperitoneal (i.p.) or oral administration.[10][13]

    • At a specified time point post-treatment (e.g., 6 or 24 hours), the perfusion marker Hoechst 33342 is injected intravenously.

    • After a short circulation time (e.g., 1-2 minutes), tumors are excised, frozen, and sectioned.

    • Sections are analyzed using fluorescence microscopy. The fluorescent Hoechst dye stains the nuclei of cells adjacent to functional, perfused blood vessels. The area of fluorescence provides a quantitative measure of functional tumor vasculature.[15]

  • Methodology (Dynamic Contrast-Enhanced MRI - DCE-MRI):

    • Anesthetized tumor-bearing animals are placed in an MRI scanner for baseline imaging.

    • The VDA is administered, and a gadolinium-based contrast agent is injected intravenously.

    • Serial images are acquired to monitor the influx and washout of the contrast agent in the tumor.

    • Pharmacokinetic models are applied to the imaging data to calculate parameters such as blood flow, blood volume, and vascular permeability. A sharp decrease in these parameters post-VDA administration indicates vascular disruption.[16][17]

Histological Assessment of Tumor Necrosis
  • Objective: To quantify the extent of tumor cell death resulting from VDA-induced vascular shutdown.

  • Methodology:

    • Tumors are harvested from VDA-treated and control animals at a terminal endpoint (e.g., 24 hours post-treatment).

    • The tissue is fixed in formalin, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E).

    • Stained sections are analyzed by light microscopy to distinguish between viable tumor tissue (typically at the periphery) and necrotic regions (typically in the center).

    • The percentage of necrotic area relative to the total tumor area is quantified using image analysis software.[2][13]

References

Benchmarking Lexibulin's Potency Against Novel Microtubule Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the microtubule-targeting agent Lexibulin against a selection of novel agents in the same class. The data presented is intended to aid researchers in understanding the relative potency and mechanisms of these compounds, thereby facilitating informed decisions in drug discovery and development projects.

Introduction to Microtubule-Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a prime target for anticancer drug development. Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. This guide focuses on this compound, a potent microtubule destabilizer, and compares its in vitro potency with other novel MTAs that have shown promise in preclinical and clinical development.

Comparative Potency of Microtubule-Targeting Agents

The following tables summarize the in vitro potency of this compound and other novel microtubule agents. It is important to note that the IC50 values are highly dependent on the cell line and the specific experimental conditions, such as drug exposure time. Therefore, direct comparisons should be made with caution when data is not from head-to-head studies.

Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundTarget/Binding SiteCancer Cell LineIC50 (nM)Reference
This compound (CYT997) Tubulin Polymerization InhibitorHepG2 (Liver)9[1]
A375 (Melanoma)10-100[1]
HCT15 (Colon, MDR+)52[1]
KHOS/NP (Osteosarcoma)101[1]
VERU-111 α- and β-tubulin inhibitor (Colchicine site)MDA-MB-231 (Breast)8.2-9.6[2]
MDA-MB-468 (Breast)8.2-9.6[2]
A375 (Melanoma)10.4[3]
Plinabulin (NPI-2358) Tubulin Depolymerization (Colchicine site)HT-29 (Colon)9.8[4]
Eribulin Tubulin (Vinca domain-like)OLC-01 (Head and Neck)0.063[5]
OSC-19 (Head and Neck)0.512[5]
MDA-MB-435 (Breast)0.09[5]
PM060184 (Plocabulin) Tubulin Polymerization Inhibitor (novel site)Multiple Cancer Cell LinesSubnanomolar[6]

Table 2: Inhibition of Tubulin Polymerization (IC50)

CompoundAssay TypeIC50 (µM)Reference
This compound (CYT997) Turbidimetric Assay~3[7]
Plinabulin (NPI-2358) Turbidity Spectra2.4[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the potency of microtubule-targeting agents.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.[9][10][11]

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing glycerol and GTP) on ice.

  • Reaction Setup: In a temperature-controlled spectrophotometer set to 37°C, add the tubulin solution to a cuvette.

  • Compound Addition: Add the test compound at various concentrations to the cuvette. Include a vehicle control and a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) as controls.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The IC50 value is the concentration of the compound that inhibits the maximum polymerization rate by 50%.[1]

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effects of a compound on the cellular microtubule network.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound for a specified duration.

  • Fixation: Fix the cells with a suitable fixative, such as ice-cold methanol or paraformaldehyde, to preserve the cellular structures.

  • Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to α-tubulin.

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate key concepts related to the mechanism of action of microtubule-targeting agents.

Microtubule_Dynamics_and_Inhibitors cluster_tubulin Tubulin Pool cluster_microtubule Microtubule cluster_inhibitors Microtubule-Targeting Agents αβ-Tubulin Dimers αβ-Tubulin Dimers Polymerized Microtubule Polymerized Microtubule αβ-Tubulin Dimers->Polymerized Microtubule Polymerization Polymerized Microtubule->αβ-Tubulin Dimers Depolymerization This compound This compound This compound->Polymerized Microtubule Inhibits Polymerization VERU-111 VERU-111 VERU-111->Polymerized Microtubule Inhibits Polymerization Plinabulin Plinabulin Plinabulin->Polymerized Microtubule Inhibits Polymerization Eribulin Eribulin Eribulin->Polymerized Microtubule Inhibits Polymerization PM060184 PM060184 PM060184->Polymerized Microtubule Inhibits Polymerization

Caption: Overview of microtubule dynamics and the inhibitory action of the discussed agents.

Tubulin_Binding_Sites cluster_sites Drug Binding Sites cluster_agents Agents tubulin α-Tubulin β-Tubulin Colchicine Colchicine Site Colchicine->tubulin:f1 Interface Vinca Vinca Site Vinca->tubulin:f1 Plus End Taxane Taxane Site Taxane->tubulin:f1 Lumenal Novel Novel Site Novel->tubulin:f1 This compound This compound This compound->Colchicine VERU111 VERU-111 VERU111->Colchicine Plinabulin Plinabulin Plinabulin->Colchicine Eribulin Eribulin Eribulin->Vinca PM060184 PM060184 PM060184->Novel

Caption: Binding sites of various microtubule-targeting agents on the αβ-tubulin heterodimer.

Conclusion

This compound is a potent inhibitor of microtubule polymerization with cytotoxic activity in the nanomolar range across various cancer cell lines.[1][7] When compared to other novel microtubule-targeting agents, its potency is in a similar range to colchicine-site binders like VERU-111 and Plinabulin.[2][4] Agents like Eribulin, which binds to a vinca-like domain, and PM060184, which targets a novel site, have demonstrated even higher potency in certain contexts, with IC50 values in the sub-nanomolar range.[5][6] The choice of a particular microtubule-targeting agent for further development will depend on a multitude of factors beyond in vitro potency, including its pharmacokinetic profile, toxicity, and efficacy in in vivo models, particularly against drug-resistant tumors. This guide provides a foundational comparison to aid in these critical early-stage research and development decisions.

References

A Head-to-Head Showdown: Lexibulin Versus Other Vascular Disrupting Agents in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Preclinical Efficacy

In the landscape of anti-cancer therapies, vascular disrupting agents (VDAs) represent a promising strategy, selectively targeting the established tumor vasculature to induce rapid tumor necrosis. Among these, Lexibulin (CYT-997) has emerged as a potent, orally bioavailable small molecule. This guide provides a comprehensive head-to-head comparison of this compound with other notable VDAs, namely Combretastatin A-4 Phosphate (CA4P) and ZD6126, in preclinical models. The data presented herein is curated from various preclinical studies to offer a consolidated overview of their comparative efficacy and mechanisms of action.

Quantitative Efficacy at a Glance: A Comparative Summary

The following tables summarize the preclinical efficacy of this compound and other key VDAs across various cancer models.

Table 1: Preclinical Efficacy of this compound (CYT-997)

Cancer ModelAdministration RouteDosageKey Findings
Human Prostate Cancer (PC3) XenograftOralDose-dependentMore potent inhibition of tumor growth compared to parenterally administered paclitaxel.[1][2]
Liver MetastasesIntraperitoneal (i.p.)7.5 mg/kg (single dose)Significant reduction in tumor blood flow, comparable to 100 mg/kg of CA4P.[2]
Murine Systemic MyelomatosisNot Specified15 mg/kg/daySignificantly prolonged survival.[1][2]
Paclitaxel-Resistant Breast Cancer (4T1)Not SpecifiedNot SpecifiedEffective in a model refractory to paclitaxel.[2]
Hepatocellular Carcinoma (PDX model)Oral Gavage20 mg/kg (3x weekly)Significantly inhibited patient-derived xenograft (PDX) growth.[3][4]

Table 2: Preclinical Efficacy of Combretastatin A-4 Phosphate (CA4P)

Cancer ModelAdministration RouteDosageKey Findings
Liver MetastasesNot Specified100 mg/kgUsed as a positive control for significant reduction in tumor blood flow.[2]
Kaposi's Sarcoma XenograftNot SpecifiedUp to 300 mg/kgDose-dependent increase in tumor cell kill.
Ovarian Cancer XenograftIntraperitoneal (i.p.)100 mg/kgImproved infiltration and therapeutic efficiency of CAR-T cells.[5]

Table 3: Preclinical Efficacy of ZD6126

Cancer ModelAdministration RouteDosageKey Findings
LoVo, Hras5, HT-29, Calu-6 TumorsIntravenous (i.v.) or Intraperitoneal (i.p.)25-50 mg/kgSignificant induction of tumor necrosis.[6]
Calu-6 and LoVo TumorsNot Specified200 mg/kg (single dose)Significant tumor growth delay.[6]
Human Gastric Adenocarcinoma (Orthotopic)Intraperitoneal (i.p.)100 mg/kgMarked inhibition of tumor growth (82% decrease) and reduced incidence of peritoneal carcinomatosis.[7]
KHT Sarcoma and Caki-1 Renal TumorIntraperitoneal (i.p.)150 mg/kgEnhanced tumor cell killing of cisplatin by 10-500-fold.[8]

Delving into the Mechanism: The Signaling Cascade of Tubulin-Binding VDAs

This compound, CA4P, and ZD6126 are all tubulin-binding agents that specifically interact with the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule cytoskeleton in rapidly dividing endothelial cells of the tumor vasculature. This disruption triggers a signaling cascade that culminates in increased vascular permeability and subsequent vascular shutdown.

A key player in this pathway is the RhoA signaling cascade. Disruption of microtubules leads to the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). Activated GEF-H1 then catalyzes the exchange of GDP for GTP on the small GTPase RhoA. GTP-bound RhoA, in its active state, stimulates Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and activates downstream effectors that lead to actin stress fiber formation and increased actomyosin contractility. This results in endothelial cell shape changes, breakdown of cell-cell junctions (mediated by molecules like VE-cadherin), and increased vascular permeability.

G cluster_0 Vascular Disrupting Agent (VDA) cluster_1 Endothelial Cell VDA This compound / CA4P / ZD6126 Tubulin β-Tubulin (Colchicine-binding site) VDA->Tubulin Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibition of Polymerization GEFH1_inactive GEF-H1 (inactive) (Bound to Microtubules) Microtubules->GEFH1_inactive Release of GEFH1_active GEF-H1 (active) GEFH1_inactive->GEFH1_active RhoA_GDP RhoA-GDP (inactive) GEFH1_active->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates Actin Actin Stress Fiber Formation & Myosin Light Chain Phosphorylation ROCK->Actin Promotes Permeability Increased Vascular Permeability & Endothelial Cell Shape Change Actin->Permeability VE_Cadherin VE-Cadherin Disruption Permeability->VE_Cadherin Leads to

Caption: Signaling pathway of tubulin-binding VDAs in endothelial cells.

Experimental Corner: Methodologies for Preclinical VDA Evaluation

The preclinical assessment of VDAs typically involves a combination of in vitro and in vivo models to evaluate their cytotoxic and vascular-disrupting activities.

In Vitro Assays
  • Tubulin Polymerization Assay: This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, often assessed by changes in turbidity.

  • Cytotoxicity Assays: Standard assays like the MTT or SRB assay are used to determine the half-maximal inhibitory concentration (IC50) of the VDA against a panel of cancer cell lines.

  • Endothelial Cell Permeability Assay: This assay measures the passage of labeled molecules across a monolayer of endothelial cells (e.g., HUVECs) grown on a porous membrane, providing a direct measure of the VDA's effect on vascular permeability.

  • Capillary Tube Formation Assay: Endothelial cells are cultured on a basement membrane matrix (e.g., Matrigel) to form capillary-like structures. The ability of a VDA to disrupt these pre-formed tubes is a key indicator of its anti-vascular activity.

In Vivo Models
  • Human Tumor Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. Tumor growth inhibition is a primary endpoint.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are implanted into mice, providing a more clinically relevant model to assess drug efficacy.

  • Measurement of Tumor Blood Flow: Techniques such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), perfusion computed tomography (CT), or laser Doppler flowmetry are used to quantify changes in tumor blood flow and vascular permeability following VDA administration.

  • Immunohistochemistry: Tumor tissues are stained for markers of vascularity (e.g., CD31), hypoxia (e.g., HIF-1α), and apoptosis (e.g., cleaved caspase-3) to visualize the effects of the VDA at the cellular level.

The workflow for a typical in vivo xenograft study is outlined below.

G A Human Cancer Cell Line Culture & Expansion B Implantation of Cells into Immunocompromised Mice (Subcutaneous or Orthotopic) A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization into Treatment Groups C->D E VDA Administration (e.g., Oral, i.p., i.v.) D->E F Control Group (Vehicle) D->F G Continued Tumor Growth & Body Weight Monitoring E->G F->G H Endpoint Analysis: - Tumor Volume/Weight - Immunohistochemistry - Blood Flow Imaging G->H

Caption: Workflow for a typical in vivo xenograft study of a VDA.

Discussion and Future Perspectives

The preclinical data strongly suggest that this compound is a highly potent VDA with a favorable oral bioavailability. Its ability to induce significant vascular shutdown at a much lower dose compared to CA4P highlights its potential for a wider therapeutic window. Furthermore, its efficacy in paclitaxel-resistant models suggests its utility in treating refractory tumors.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lexibulin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Lexibulin (also known as CYT-997), a potent tubulin polymerization inhibitor used in cancer research. Adherence to these protocols is critical for minimizing environmental impact and ensuring personnel safety.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, standard laboratory waste procedures are insufficient for its disposal. Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.

Disposal Plan: A Step-by-Step Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety goggles with side-shields[1]

  • Chemical-resistant gloves (double chemotherapy gloves are recommended)[1][2]

  • Impervious clothing, such as a lab coat[1]

  • A suitable respirator if there is a risk of aerosol formation[1]

2. Waste Segregation: Proper segregation of this compound waste is crucial.[3][4]

  • Solid Waste: All solid waste contaminated with this compound, including unused or expired powder, contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), should be collected in a designated, clearly labeled, leak-proof hazardous waste container.[2] These are often black containers for hazardous pharmaceutical waste.[2][5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.[2]

  • Sharps: Any sharps, such as needles or syringes, contaminated with this compound should be placed in a designated, puncture-resistant sharps container with a purple lid, indicating cytotoxic/cytostatic waste.[3][6]

3. Container Labeling: All waste containers must be accurately labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound" and the appropriate hazard symbols (e.g., harmful, environmentally hazardous).[2]

4. Storage: Store sealed hazardous waste containers in a cool, well-ventilated, and designated secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

5. Disposal Procedure:

  • Never dispose of this compound down the drain or in the regular trash.[1][5]

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[1] The primary method for the disposal of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration.[5][6][7]

  • Follow all prevailing country, federal, state, and local regulations for hazardous waste disposal.[1]

6. Spill Management: In the event of a spill:

  • Evacuate the immediate area.

  • Wearing full PPE, contain the spill using an absorbent material like diatomite or universal binders.[1]

  • Carefully collect the contaminated material and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent like alcohol and then wash thoroughly.[1]

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

Quantitative Data for this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₂₄H₃₀N₆O₂[1][8][9]
Molecular Weight 434.534 g/mol [1][8]
IC₅₀ (Tubulin Polymerization) ~3 µM[9][10][11]
IC₅₀ (in Cancer Cell Lines) 10-100 nM[10][11][12][13]

Mechanism of Action: A Visual Representation

This compound functions as a potent inhibitor of tubulin polymerization. This action disrupts the formation of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. The following diagram illustrates the logical workflow of this compound's impact on the cell cycle.

Lexibulin_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin Tubulin (α- and β-subunits) This compound->Tubulin This compound->Tubulin Microtubules Microtubule Formation Tubulin->Microtubules Polymerizes into G2M_Phase G2/M Phase Arrest MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Forms MitoticSpindle->G2M_Phase Disruption leads to Apoptosis Apoptosis (Cell Death) G2M_Phase->Apoptosis Induces

Caption: Logical workflow of this compound's mechanism of action.

By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle, which is necessary for cell division.[8] This leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[8][11] This targeted disruption of a fundamental cellular process underscores its potency as a cytotoxic agent and necessitates the stringent disposal procedures outlined in this guide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.